Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSXLKCTQDPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047301 | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210826-40-7 | |
| Record name | MCC-950 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCC-950 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MCC950 on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in a wide array of inflammatory diseases. MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its direct molecular target, its impact on biochemical functions of NLRP3, and its downstream cellular effects. This guide also includes a compilation of quantitative data on this compound's efficacy and detailed protocols for key experiments to assess its activity, intended for use by researchers and professionals in the field of drug development and immunology.
The NLRP3 Inflammasome: A Key Mediator of Inflammation
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, trigger the assembly and activation of the inflammasome complex.
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC then polymerizes into a large structure known as the ASC speck, which serves as a platform for the recruitment and proximity-induced activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death called pyroptosis.
This compound: A Potent and Specific Inhibitor of NLRP3
This compound (also known as CP-456,773) is a diarylsulfonylurea-containing compound that has been extensively characterized as a specific inhibitor of the NLRP3 inflammasome. It has been shown to be effective in numerous preclinical models of NLRP3-driven diseases. This compound specifically blocks NLRP3 activation and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[1]
Core Mechanism of Action of this compound
This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein, preventing the conformational changes necessary for its activation.
Direct Binding to the NACHT Domain
This compound directly targets the central NACHT domain of NLRP3, which possesses ATPase activity.[2] Specifically, this compound interacts with the Walker B motif within the NACHT domain.[2][3] The Walker B motif is crucial for ATP hydrolysis.
Inhibition of NLRP3 ATPase Activity
By binding to the Walker B motif, this compound blocks the ATP hydrolysis function of the NACHT domain.[2][4] This inhibition of ATPase activity is a key event in the mechanism of action of this compound. The inability of NLRP3 to hydrolyze ATP prevents the necessary conformational changes required for its activation and oligomerization.[4] This locks NLRP3 in a closed, inactive state.[4]
Prevention of Inflammasome Assembly and Downstream Signaling
By stabilizing the inactive conformation of NLRP3, this compound prevents the downstream events of inflammasome activation:
-
Inhibition of ASC Oligomerization: As NLRP3 fails to oligomerize, it cannot recruit the adaptor protein ASC. Consequently, the formation of the characteristic ASC speck is blocked.[1]
-
Suppression of Caspase-1 Activation and Cytokine Release: The lack of ASC speck formation prevents the recruitment and activation of pro-caspase-1. This, in turn, inhibits the processing and release of mature IL-1β and IL-18.[1][5]
Importantly, this compound acts downstream of potassium efflux, a common trigger for NLRP3 activation, and does not interfere with the initial priming step of NLRP3 expression.[1]
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various cellular systems. The following table summarizes key inhibitory concentrations (IC50) and binding affinity data.
| Parameter | Value | Cell Type/System | Species | Stimulus | Reference |
| IL-1β Release IC50 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | [1][6][7] |
| 8.1 nM | Monocyte-Derived Macrophages (HMDMs) | Human | ATP | [1][6] | |
| 124 nM | THP-1 cells | Human | Nigericin + LPS | [8] | |
| 530 nM | Primary Human Monocytes | Human | Nigericin + LPS | [8] | |
| 430 nM | Monocyte-Derived Macrophages (hMDM) | Human | Nigericin + LPS | [8] | |
| 627 nM | Whole Blood | Human | Nigericin + LPS | [5] | |
| 70.4 nM | Peripheral Blood Mononuclear Cells (PBMCs) from MWS patients | Human | LPS | [5] | |
| 41.3 nM | Peripheral Blood Mononuclear Cells (PBMCs) | Human | - | [5] | |
| 60 nM | Neonatal Microglia | Mouse | ATP | [9] | |
| ASC Oligomerization IC50 | ~100 nM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Nigericin | [1] |
| Cell Death IC50 | 0.2 µM | THP-1-derived macrophages | Human | Nigericin + LPS | [10] |
Detailed Experimental Protocols
NLRP3 Inflammasome Activation and IL-1β Quantification by ELISA
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the subsequent measurement of secreted IL-1β.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Complete RPMI-1640 medium
-
LPS (1 µg/mL)
-
This compound
-
ATP (5 mM) or Nigericin (10 µM)
-
ELISA kit for mouse or human IL-1β
-
96-well plates
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS in serum-free medium for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[11][12][13]
-
Data Analysis: Calculate the IC50 value by plotting the IL-1β concentration against the log of the this compound concentration and fitting the data to a dose-response curve.
Analysis of ASC Oligomerization by Western Blotting
This protocol allows for the detection of ASC oligomers, a hallmark of inflammasome activation.
Materials:
-
Primed and activated macrophages (from a 6-well plate)
-
Ice-cold PBS
-
Lysis buffer (e.g., Triton X-100 based buffer)
-
Disuccinimidyl suberate (DSS) cross-linker
-
Laemmli sample buffer
-
SDS-PAGE and Western blotting equipment
-
Anti-ASC antibody
Procedure:
-
Cell Lysis: After stimulation, collect the cells and lyse them in a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysate to separate the soluble fraction (containing ASC monomers) from the insoluble pellet (containing ASC oligomers).
-
Pellet Resuspension: Carefully wash the pellet with PBS and resuspend it in PBS.
-
Cross-linking: Add freshly prepared DSS to the resuspended pellet to a final concentration of 2 mM and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.
-
Quenching: Quench the cross-linking reaction by adding Tris-HCl.
-
Sample Preparation: Centrifuge to pellet the cross-linked ASC oligomers and resuspend the pellet directly in Laemmli sample buffer.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-ASC antibody to visualize ASC monomers, dimers, and higher-order oligomers.[14][15][16]
Visualization of ASC Speck Formation by Immunofluorescence Microscopy
This protocol enables the direct visualization of ASC specks within cells.[17][18][19]
Materials:
-
Macrophages cultured on glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary anti-ASC antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells on coverslips as described in protocol 5.1.
-
Fixation: Fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Staining: Incubate with the primary anti-ASC antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize the ASC specks using a confocal microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.[20]
Measurement of NLRP3 ATPase Activity
This protocol describes how to measure the ATPase activity of NLRP3 and assess the inhibitory effect of this compound using a commercial kit like ADP-Glo™.[21][22][23]
Materials:
-
Purified recombinant NLRP3 protein or cell lysates containing NLRP3
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plate compatible with a luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, set up the ATPase reaction containing the NLRP3 protein/lysate, reaction buffer, and varying concentrations of this compound.
-
Initiate Reaction: Add ATP to initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure Luminescence: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus to the ATPase activity.
-
Data Analysis: Determine the effect of this compound on NLRP3 ATPase activity by comparing the luminescence in the presence and absence of the inhibitor.
Visualizations of Pathways and Workflows
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
This compound Mechanism of Action
Caption: Mechanism of this compound action on NLRP3.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's inhibitory effects.
Conclusion and Future Directions
This compound is a cornerstone tool for studying the NLRP3 inflammasome and a promising therapeutic candidate for a multitude of inflammatory diseases. Its well-defined mechanism of action, centered on the direct inhibition of NLRP3's ATPase activity, provides a solid foundation for the rational design of next-generation NLRP3 inhibitors. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers to further investigate the role of the NLRP3 inflammasome in health and disease and to evaluate the efficacy of novel therapeutic agents targeting this critical inflammatory pathway. Future research will likely focus on the clinical development of this compound and its analogs, as well as exploring potential off-target effects and resistance mechanisms.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. inflammasomelab.com [inflammasomelab.com]
- 4. This compound closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat IL-1 beta-Cell Lysates ELISA Kit (ERIL1B) - Invitrogen [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. adipogen.com [adipogen.com]
- 18. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 3.4.2. Measurement of NLRP3 ATPase Activity Using ADP Glo [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. ATPase assay/ADP-glo kit [protocols.io]
MCC950's Precise Strike: Unraveling the Binding Site on the NLRP3 Inflammasome Core
For Immediate Release
A definitive guide for researchers, scientists, and drug development professionals, this document elucidates the specific binding site and mechanism of action of MCC950, a potent and selective inhibitor of the NLRP3 inflammasome. Through a synthesis of cryo-electron microscopy (cryo-EM) data, biochemical assays, and mutagenesis studies, we present a comprehensive overview of this critical interaction for the development of next-generation anti-inflammatory therapeutics.
The Epicenter of Inhibition: A Cleft in the NACHT Domain
This compound directly targets the central NACHT domain of the NLRP3 protein, a crucial engine for inflammasome assembly and activation. Structural studies have pinpointed the binding site to a specific cleft that connects four subdomains of the NACHT domain with the leucine-rich repeat (LRR) transition region. This strategic location places this compound in close proximity to the Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis—a process indispensable for NLRP3 activation.[1][2]
Cryo-EM structures of human and mouse NLRP3 in complex with this compound (or its analogue CRID3) have provided a high-resolution map of the binding pocket.[1][3] The central sulfonylurea group of this compound forms key interactions within this pocket, effectively locking the NLRP3 protein in an inactive conformation and preventing the conformational changes necessary for its activation.[1][4]
Molecular dynamics simulations and mutagenesis studies have further illuminated the precise molecular interactions. These studies have shown that this compound establishes a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket. Notably, residues within and flanking the Walker B motif are critical for this interaction.[4] For instance, molecular dynamics simulations have highlighted the importance of F304, which engages in stacking interactions with the aromatic ring of this compound.[4]
Quantitative Analysis of this compound-NLRP3 Interaction
The potency and affinity of this compound for NLRP3 have been quantified across various experimental systems. The following table summarizes key quantitative data, providing a comparative look at the inhibitor's performance in different contexts.
| Parameter | Value | Cell Type/System | Stimulus | Reference |
| IC₅₀ | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | [5] |
| IC₅₀ | 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | Not Specified | [5] |
| IC₅₀ | ~24 nM | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | [6] |
| IC₅₀ | 0.2 µM | THP-1-derived macrophages | LPS and nigericin | [7] |
| IC₅₀ | 14.3 nM | THP-1 cells | LPS and nigericin | [8] |
| K_D | 224 nM | Recombinant NLRP3ΔLRR | Surface Plasmon Resonance | [6] |
| K_D | 10.6 nM | Recombinant NLRP3ΔLRR (in the presence of ATP) | Surface Plasmon Resonance | [6] |
Elucidating the Binding Site: Key Experimental Protocols
The identification and characterization of the this compound binding site on NLRP3 have been made possible through a combination of innovative experimental techniques. Below are detailed methodologies for the key experiments cited.
Photo-Affinity Labeling (PAL)
Photo-affinity labeling is a powerful technique to identify direct binding partners of a small molecule.
-
Probe Synthesis: A photo-reactive analog of this compound is synthesized. This probe typically contains a photoreactive group (e.g., benzophenone or diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry).[6][7][9]
-
Incubation: The photo-affinity probe is incubated with cell lysates or recombinant NLRP3 protein. A parallel control experiment is performed with an excess of this compound to demonstrate competition for the binding site.[6][10]
-
UV Cross-linking: The mixture is exposed to UV light of a specific wavelength (e.g., 365 nm) to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding target (NLRP3).[6][10]
-
Enrichment and Identification: The tagged protein-probe complex is enriched using affinity purification (e.g., streptavidin beads if a biotin tag is used after click chemistry). The enriched proteins are then identified by immunoblotting or mass spectrometry.[9]
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay identifies protein targets by observing their stabilization against proteolysis upon ligand binding.
-
Lysate Preparation: Cell lysates containing the target protein (NLRP3) are prepared.[6][11]
-
Compound Incubation: The lysates are incubated with this compound or a vehicle control.[6][11]
-
Protease Digestion: A protease (e.g., pronase or thermolysin) is added to the lysates. The binding of this compound to NLRP3 is expected to induce a conformational change that protects it from proteolytic degradation.[6][10]
-
Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE and immunoblotting using an antibody specific to NLRP3. A higher amount of intact NLRP3 in the this compound-treated sample compared to the control indicates a direct binding interaction.[6][10]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of protein-ligand complexes.
-
Sample Preparation: Purified NLRP3 protein is incubated with this compound (or its analogue) to form a stable complex.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure of the complex.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles are collected from different orientations.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the NLRP3-MCC950 complex.[2] This 3D map allows for the visualization of the binding pocket and the specific interactions between the ligand and the protein.
Visualizing the Mechanism of Action
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the inhibitory effect of this compound.
Caption: NLRP3 inflammasome activation pathway and this compound inhibition.
Caption: Key experimental workflows for identifying the this compound binding site.
References
- 1. rcsb.org [rcsb.org]
- 2. biorxiv.org [biorxiv.org]
- 3. rcsb.org [rcsb.org]
- 4. This compound closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
MCC950: A Potent and Specific Inhibitor of NLRP3 Inflammasome-Mediated Pyroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits NLRP3 activation and subsequent pyroptosis, a pro-inflammatory form of programmed cell death. This document details the direct interaction of this compound with the NLRP3 protein, its impact on downstream signaling events, and standardized experimental protocols for assessing its efficacy. Quantitative data from various studies are summarized to provide a comparative analysis of this compound's inhibitory activity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.
Introduction: The NLRP3 Inflammasome and Pyroptosis
The innate immune system provides the first line of defense against invading pathogens and endogenous danger signals. Central to this response is the activation of inflammasomes, which are multi-protein complexes that trigger inflammatory cascades. The NLRP3 inflammasome is one of the most extensively studied inflammasomes and is activated by a diverse array of stimuli, including microbial components, crystalline substances, and metabolic dysregulation.
Activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, typically initiated by microbial ligands such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second activation signal, triggered by stimuli like ATP, nigericin, or monosodium urate (MSU) crystals, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1]
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves its substrates, including pro-IL-1β and pro-IL-18, into their mature, pro-inflammatory forms.[1] Crucially, activated caspase-1 also cleaves gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of IL-1β, IL-18, and other cellular contents. This form of lytic, pro-inflammatory cell death is termed pyroptosis.[2][3]
Given the central role of the NLRP3 inflammasome in numerous inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), atherosclerosis, and neurodegenerative disorders, the development of specific inhibitors is of significant therapeutic interest.[1][2]
This compound: Mechanism of Action
This compound is a diarylsulfonylurea-containing small molecule that has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action has been elucidated through extensive research, revealing a direct interaction with the NLRP3 protein.
Direct Binding to the NLRP3 NACHT Domain
This compound directly binds to the central NACHT domain of the NLRP3 protein.[4][5][6][7] Specifically, it interacts with the Walker B motif within the NACHT domain, a critical region for ATP hydrolysis.[4][5][6] This binding is non-covalent and occurs with high affinity.[5] By binding to this site, this compound locks NLRP3 in an inactive conformation, thereby preventing the ATP hydrolysis that is essential for NLRP3 oligomerization and subsequent inflammasome assembly.[4][5][6]
Specificity for the NLRP3 Inflammasome
A key feature of this compound is its high specificity for the NLRP3 inflammasome. Studies have shown that this compound does not inhibit other known inflammasomes, such as AIM2, NLRC4, or NLRP1.[1] This specificity is crucial for its potential as a therapeutic agent, as it avoids the broad immunosuppression that can be associated with less specific anti-inflammatory drugs.
Inhibition of Downstream Events
By preventing NLRP3 inflammasome activation, this compound effectively blocks all downstream signaling events. This includes the inhibition of:
-
Caspase-1 activation: this compound prevents the auto-cleavage of pro-caspase-1.[2][8]
-
Gasdermin D (GSDMD) cleavage: Consequently, the cleavage of GSDMD by active caspase-1 is inhibited.[2][3][8]
-
Cytokine release: The release of mature IL-1β and IL-18 is significantly reduced in the presence of this compound.[1][9][10]
-
Pyroptosis: By preventing GSDMD pore formation, this compound inhibits pyroptotic cell death and the associated release of cellular contents.[2][3]
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in numerous studies across various cell types and using different NLRP3 activators. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of this compound.
| Cell Type | Species | NLRP3 Activator | Measured Outcome | IC50 (nM) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | IL-1β release | 7.5 | [11] |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Nigericin | IL-1β release | 8.1 | [11] |
| THP-1 derived macrophages | Human | Nigericin | Pyroptosis | 200 | [12] |
| Human Monocytes | Human | Nigericin | IL-1β release | 14.3 | [13] |
| J774A.1 Macrophages | Mouse | Nigericin | IL-1β release | ~10 | [13] |
Note: IC50 values can vary depending on experimental conditions, including cell density, activator concentration, and incubation times.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in inhibiting pyroptosis.
In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound
This protocol describes the induction of NLRP3 inflammasome activation in macrophages using LPS and nigericin, and the assessment of this compound's inhibitory effect.
Cell Culture and Differentiation:
-
THP-1 Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Macrophage Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 without PMA and rest the cells for 24 hours before the experiment.
Inflammasome Activation and Inhibition:
-
Priming: Prime the differentiated THP-1 macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin, for 1-2 hours.
Assessment of Inhibition:
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of mature IL-1β and IL-18 using commercially available ELISA kits.
-
Pyroptosis Quantification: Assess cell death and membrane integrity using a lactate dehydrogenase (LDH) cytotoxicity assay on the collected supernatants.
-
Western Blot Analysis: Lyse the cells to prepare protein extracts. Perform Western blotting to detect the cleavage of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies pyroptosis by measuring the release of the cytosolic enzyme LDH into the cell culture supernatant upon membrane rupture.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate reader
Procedure:
-
After the experimental treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
Western Blot for Caspase-1 and GSDMD Cleavage
This method is used to visualize the cleavage of pro-caspase-1 and GSDMD, which are hallmarks of inflammasome activation and pyroptosis.
Procedure:
-
After treatment, collect the cell culture supernatants and lyse the adherent cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein from both the supernatants (for cleaved caspase-1) and cell lysates on a 12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for caspase-1 (detecting both pro-caspase-1 and the cleaved p20 subunit) and GSDMD (detecting both the full-length and the N-terminal fragment) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A generalized experimental workflow for assessing this compound's inhibitory effects.
In Vivo Studies
The efficacy of this compound has also been demonstrated in various in vivo models of inflammatory diseases. Administration of this compound, typically via intraperitoneal injection or oral gavage, has been shown to reduce inflammation and disease severity in models of cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, and spinal cord injury.[9][14] For instance, in a mouse model of CAPS, this compound treatment rescued neonatal lethality.[15] In a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound attenuated disease severity.[15]
Example In Vivo Protocol (Mouse Model of Acute Inflammation):
-
Animal Model: Use C57BL/6 mice.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to the inflammatory challenge.[14]
-
Inflammatory Challenge: Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 20 mg/kg).
-
Sample Collection: At a specified time point (e.g., 6 hours) after the LPS challenge, collect blood via cardiac puncture and peritoneal lavage fluid.
-
Analysis: Measure cytokine levels (IL-1β, IL-18) in the serum and peritoneal lavage fluid by ELISA.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. Its high potency and specificity for the NLRP3 inflammasome make it an invaluable asset for dissecting the role of NLRP3 in various pathological conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its in vitro and in vivo evaluation. The provided quantitative data and experimental workflows offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of inhibiting pyroptosis through the targeted blockade of the NLRP3 inflammasome with this compound.
References
- 1. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Activating THP1-derived macrophage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibiting the inflammasome with this compound counteracts muscle pyroptosis and improves Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunopathol.com [immunopathol.com]
- 11. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Inhibiting the NLRP3 Inflammasome With this compound Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 15. IL-1β and IL-18 ELISA [bio-protocol.org]
MCC950: A Comprehensive Technical Guide to a Potent and Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. MCC950 has emerged as a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome, serving as an invaluable chemical probe to dissect its function in health and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a discussion of its utility as a chemical probe.
Mechanism of Action
This compound directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[1][2][3][4] This interaction locks NLRP3 in an inactive conformation, thereby preventing its ATP hydrolysis activity, a critical step for inflammasome assembly and activation.[1][2][3][4] Consequently, this compound blocks the downstream events of NLRP3 activation, including the oligomerization of the adaptor protein ASC, activation of caspase-1, and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[5][6][7] this compound has been shown to inhibit both the canonical and non-canonical NLRP3 inflammasome activation pathways.[6]
Data Presentation
In Vitro Potency and Selectivity
This compound exhibits nanomolar potency in inhibiting NLRP3 activation in various immune cell types. Its selectivity for NLRP3 over other inflammasomes, such as AIM2 and NLRC4, is a key feature that makes it a valuable research tool.[6][8][9]
| Cell Type | NLRP3 Activator(s) | Assay Readout | IC50 (nM) | Reference(s) |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin | IL-1β release | 7.5 | [9] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP/Nigericin | IL-1β release | 8.1 | [9] |
| Human THP-1 monocytes | LPS + Nigericin | IL-1β release | 124 | [10] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from CAPS patients | Constitutive | IL-1β release | - | [11] |
| Mouse Neonatal Microglia | LPS + ATP | IL-1β release | 60 | [10] |
Selectivity Profile:
| Inflammasome | Activator(s) | Cell Type | Effect of this compound | Reference(s) |
| AIM2 | Poly(dA:dT) | BMDMs | No significant inhibition | [6] |
| NLRC4 | S. typhimurium | BMDMs | No significant inhibition | [9] |
| NLRP1 | - | - | No significant inhibition | [9] |
Off-Target Activity
While highly selective for NLRP3, this compound has been reported to have off-target activity against carbonic anhydrase 2 (CA2), albeit at much higher concentrations than those required for NLRP3 inhibition.[1][8][12][13]
| Target | Assay | IC50 (µM) | Reference(s) |
| Carbonic Anhydrase 2 (CA2) | Esterase activity | 11 | [1][8][12][13] |
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference(s) |
| Mouse (C57BL/6) | 20 mg/kg p.o. | 25,333 | - | 163,410 | 68 | [9] |
| Mouse (C57BL/6) | 3 mg/kg i.v. | - | - | - | - | [14] |
| Mouse (C57BL/6) | 3 mg/kg p.o. | 8488 | 0.25 | 48,937 | 99 | [14] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3-Mediated IL-1β Secretion
This protocol describes a standard in vitro assay to determine the potency of this compound in inhibiting NLRP3 inflammasome activation in macrophages.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with LPS (1 µg/mL for THP-1, 10 ng/mL for BMDMs) in serum-free Opti-MEM for 3-4 hours.[10][15]
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding ATP (5 mM for 1 hour) or Nigericin (10 µM for 1 hour).[10][15]
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
Protocol 2: Visualization of ASC Oligomerization by Immunofluorescence
This protocol allows for the direct visualization of a key upstream event in inflammasome activation, the formation of the ASC speck.
Materials:
-
Macrophages (e.g., BMDMs or THP-1 cells)
-
LPS
-
Nigericin or ATP
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Glass coverslips in a 12-well plate
-
Confocal microscope
Procedure:
-
Seed macrophages on glass coverslips in a 12-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[16]
-
Prime the cells with LPS (500 ng/mL for 4 hours).[16]
-
Pre-treat with this compound or vehicle control for 30-60 minutes.
-
Activate the inflammasome with Nigericin (5 µM for 30 minutes) or ATP (5 mM for 20 minutes).[16]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.[16]
-
Incubate the cells with the primary anti-ASC antibody overnight at 4°C.[16]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[16]
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.[16]
-
Mount the coverslips onto microscope slides.
-
Visualize the ASC specks using a confocal microscope. ASC specks appear as a single, large, perinuclear aggregate of ASC protein.
Protocol 3: NLRP3 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of NLRP3 and the inhibitory effect of this compound.
Materials:
-
Recombinant human NLRP3 protein
-
ATP
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection assay
Procedure:
-
Incubate recombinant NLRP3 protein with varying concentrations of this compound in the assay buffer for 15 minutes at 37°C in a 96-well plate.
-
Initiate the reaction by adding a final concentration of 25 µM ATP.
-
Incubate the reaction mixture for 40 minutes at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the ATPase activity of NLRP3.
-
Determine the inhibitory effect of this compound on NLRP3 ATPase activity.
Mandatory Visualizations
Signaling Pathways
Conclusion
This compound is a cornerstone chemical probe for the study of the NLRP3 inflammasome. Its high potency and selectivity allow for the precise interrogation of NLRP3's role in a multitude of biological processes and disease models. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and quantitative data to facilitate robust and reproducible experimental design. As research into NLRP3-driven inflammation continues to expand, the principled use of well-characterized chemical probes like this compound will be essential for advancing our understanding and developing novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective NLRP3 inhibitor this compound hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 16. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of MCC950: An In-depth Technical Guide to Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a critical tool in the study of inflammatory diseases. Its ability to block the activation of the NLRP3 inflammasome holds significant therapeutic promise. Understanding the cellular pharmacokinetics of this compound—how it enters cells, where it localizes, and the concentrations at which it is effective—is paramount for its application in both preclinical research and potential clinical development. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Cellular Uptake of this compound
While direct experimental studies detailing the specific transport mechanism of this compound across the plasma membrane are not extensively available, the evidence from numerous in vitro studies suggests that this compound is cell-permeable. As a small molecule diarylsulfonylurea, it is likely to enter cells through passive diffusion across the lipid bilayer, driven by its concentration gradient. This is supported by its demonstrated efficacy in a variety of cell types in culture without the need for specific permeabilizing agents.
Subcellular Distribution and Target Engagement
Upon entering the cell, this compound's primary site of action is the cytoplasm, where it directly interacts with the NLRP3 protein. Studies have confirmed that this compound directly engages with endogenous NLRP3 within intact human macrophage cells[1]. The direct binding of this compound to the NACHT domain of NLRP3 has been demonstrated using techniques such as the Cellular Thermal Shift Assay (CETSA)[2][3][4]. This interaction prevents ATP hydrolysis, a critical step for NLRP3 activation and subsequent inflammasome assembly[5][6][7][8].
In vivo studies using radiolabeled [11C]this compound in mice have provided insights into its tissue distribution. Positron Emission Tomography (PET) imaging revealed significant uptake in the liver, with secondary renal excretion. Notably, ex vivo autoradiography of aortas from atherosclerotic mice showed heterogeneous uptake of [11C]this compound in atherosclerotic plaques, indicating its ability to reach and accumulate in inflamed tissues[9].
Quantitative Data on this compound Activity and Distribution
The following tables summarize key quantitative data related to the efficacy and distribution of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDM) | IL-1β ELISA | Inhibition of IL-1β release | ~7.5 nM | [10] |
| Human Monocyte-Derived Macrophages (HMDM) | IL-1β ELISA | Inhibition of IL-1β release | ~8.1 nM | [10] |
| Human Peripheral Blood Mononuclear Cells (PBMC) | IL-1β ELISA | Inhibition of IL-1β release | Nanomolar range | [6] |
| THP-1 derived macrophages | Cell Death Assay | Inhibition of pyroptosis | 0.2 µM | [11][12] |
| Human Monocyte Derived Macrophages | IL-1β Production | Inhibition of IL-1β | IC50 of metabolite 2a: 1238 nM (170-fold less active than this compound) | [13] |
Table 2: In Vivo and Ex Vivo Distribution of [11C]this compound in Mice
| Tissue/Region | Method | Observation | Reference |
| Liver | Small Animal PET Imaging | Considerable uptake, stabilizing by 20 min (7-8.5 SUV) | [9] |
| Aortic atherosclerotic plaques (ApoE-/- mice) | Ex vivo Autoradiography | Heterogeneous uptake (48 ± 17 %ID/m²) | [9] |
| Aortic lesions (ApoE-/- mice with this compound block) | Ex vivo Autoradiography | Increased uptake by 117% (104 ± 15 %ID/m²) | [9] |
| Intestine (ApoE-/- mice with this compound block) | Small Animal PET Imaging | Increased uptake by 108% (11.0 ± 3.7 %ID/g) | [9] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway for NLRP3 Inflammasome Inhibition
The following diagram illustrates the molecular mechanism by which this compound inhibits the NLRP3 inflammasome.
Caption: Mechanism of this compound-mediated inhibition of the NLRP3 inflammasome.
Generalized Experimental Workflow for Assessing Cellular Uptake and Distribution
This diagram outlines a typical workflow for investigating the cellular uptake and subcellular distribution of a small molecule inhibitor like this compound.
Caption: Workflow for studying the cellular uptake and distribution of this compound.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on IL-1β production in macrophages[6].
Objective: To determine the dose-dependent inhibition of NLRP3 inflammasome activation by this compound.
Cell Types: Mouse Bone Marrow-Derived Macrophages (BMDMs) or human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP or Nigericin
-
ELISA kit for IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs or PBMCs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for confirming the direct binding of this compound to NLRP3 in intact cells[2][4][11][14][15][16][17][18].
Objective: To demonstrate target engagement of this compound with NLRP3 by assessing changes in the thermal stability of NLRP3.
Cell Type: THP-1 derived macrophages or other cells expressing endogenous NLRP3.
Materials:
-
Complete cell culture medium
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-NLRP3 antibody
-
Anti-GAPDH or other loading control antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 0.1, 1, 5, or 10 µM) or vehicle control for 1 hour at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 50°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot Analysis: Perform Western blotting to detect the levels of soluble NLRP3 and a loading control at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble NLRP3 relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines a general method for measuring the concentration of this compound within cells[19][20][21].
Objective: To quantify the amount of this compound that has been taken up by cells.
Cell Type: Any relevant cell line.
Materials:
-
Complete cell culture medium
-
This compound
-
Ice-cold PBS
-
Organic solvent for extraction (e.g., acetonitrile with 1% formic acid)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with a known concentration of this compound for various time points.
-
Cell Harvesting and Washing: At each time point, remove the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular this compound.
-
Cell Lysis and Extraction: Lyse the cells by adding an organic solvent and scraping the cells. An internal standard should be added at this step for accurate quantification.
-
Sample Processing: Vortex the cell lysates and centrifuge to pellet cell debris. Collect the supernatant containing the extracted this compound.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Normalization: Normalize the intracellular this compound concentration to the cell number or total protein content of the cell lysate.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its potent and specific inhibition of the NLRP3 inflammasome. Its apparent ability to readily cross the cell membrane and engage its cytoplasmic target, NLRP3, is fundamental to its activity. While the precise mechanisms of its cellular uptake are yet to be fully elucidated, the available data strongly suggest passive diffusion. The distribution of this compound to inflammatory sites in vivo further underscores its potential. The experimental protocols provided herein offer a framework for researchers to further investigate the cellular pharmacology of this compound and other novel inflammasome inhibitors. A deeper understanding of the cellular uptake and distribution of such molecules will be crucial for the development of the next generation of anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.3. NLRP3 Inflammasome Inhibition [bio-protocol.org]
- 3. PAMPA | Evotec [evotec.com]
- 4. Determining the distribution of pr ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inflammasomelab.com [inflammasomelab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glpbio.com [glpbio.com]
- 11. Determining Subcellular Drug Distributions - Edgar Arriaga [grantome.com]
- 12. researchgate.net [researchgate.net]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Impact of MCC950 on ASC Oligomerization and Speck Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the recruitment and oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), forming a large, perinuclear structure known as the ASC speck. This event is a critical step for the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a valuable tool for studying NLRP3-driven inflammation and as a potential therapeutic agent. This technical guide provides an in-depth overview of the impact of this compound on ASC oligomerization and speck formation, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing these effects.
Introduction to the NLRP3 Inflammasome and ASC Speck Formation
The innate immune system relies on a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) is a cytosolic PRR that, upon activation by a diverse array of stimuli, assembles a multiprotein complex known as the NLRP3 inflammasome.[1]
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal, provided by a wide range of stimuli such as ATP, nigericin, or crystalline substances, triggers the oligomerization of NLRP3.[2]
Activated NLRP3 recruits the adaptor protein ASC through homotypic pyrin domain (PYD) interactions. ASC then recruits pro-caspase-1 via its caspase activation and recruitment domain (CARD), leading to the proximity-induced auto-cleavage and activation of caspase-1.[1] A hallmark of NLRP3 inflammasome activation is the oligomerization of ASC into a large, single, perinuclear structure called the ASC speck, which can be visualized by fluorescence microscopy.[3][4] This speck serves as a platform for robust caspase-1 activation.[4]
This compound: A Specific Inhibitor of the NLRP3 Inflammasome
This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[5] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[5][6] Importantly, this compound does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[5]
Mechanism of Action
This compound directly targets the NLRP3 protein.[7][8] Specifically, it interacts with the Walker B motif within the NACHT domain of NLRP3.[7][8][9] This interaction prevents the hydrolysis of ATP, which is essential for the conformational changes required for NLRP3 activation and oligomerization.[7][8] By locking NLRP3 in an inactive conformation, this compound effectively prevents the initial step of inflammasome assembly.[7] Consequently, the downstream recruitment and oligomerization of ASC, and the subsequent formation of the ASC speck, are inhibited.[6][10][11]
Quantitative Analysis of this compound's Impact on ASC Oligomerization and Speck Formation
The inhibitory effect of this compound on ASC oligomerization and speck formation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.
| Parameter | Cell Type | Stimulus | IC50 Value | Reference |
| ASC Oligomerization | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 7.5 nM | [2][6] |
| ASC Speck Formation | Undifferentiated THP-1 cells | Nigericin | 3 nM | |
| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 nM | [2] |
| IL-1β Release | Human Monocyte-Derived Macrophages (HMDMs) | ATP | 8.1 nM |
The percentage of cells forming ASC specks is significantly reduced in the presence of this compound.
| Cell Type | Stimulus | This compound Concentration | Inhibition of ASC Speck Formation | Reference |
| ASC-cerulean expressing macrophages | Nigericin | 0.05 - 10 µM | Dose-dependent decrease | [2] |
| ASC-cerulean expressing macrophages | LeuLeu-OMe | 0.05 - 10 µM | Dose-dependent decrease | [2] |
| THP-1 ASC-GFP cells | LPS + Nigericin | 10 µM | Significant reduction | [12] |
| Primary Human Keratinocytes | UVB | 5 µM | Inhibition of speck formation | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on ASC oligomerization and speck formation.
ASC Oligomerization Assay by Western Blotting
This protocol is adapted from Fernandes-Alnemri et al. (2007) and allows for the detection of endogenous ASC oligomers.[14]
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Nigericin or other NLRP3 activator
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)
-
Disuccinimidyl suberate (DSS)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-ASC antibody
Procedure:
-
Cell Culture and Treatment:
-
Seed 1.5 x 10^6 BMDMs or THP-1 cells per well in a 6-well plate and culture overnight.[14]
-
Prime cells with 1 µg/mL LPS for 3-4 hours.
-
Pre-treat cells with desired concentrations of this compound for 30 minutes prior to stimulation.
-
Stimulate cells with an NLRP3 activator (e.g., 10 µM nigericin for 30 minutes).[12]
-
-
Cell Lysis and Pellet Collection:
-
Remove the supernatant and wash the cells with ice-cold PBS.
-
Lyse the cells with Lysis Buffer.
-
Centrifuge the lysates at 330 x g for 10 minutes at 4°C to pellet the ASC specks.[12]
-
-
Cross-linking of ASC Oligomers:
-
Wash the pellet with PBS.
-
Resuspend the pellet in PBS containing 2 mM DSS and incubate for 30 minutes at room temperature with rotation to cross-link the ASC oligomers.[12]
-
-
Western Blot Analysis:
-
Centrifuge to pellet the cross-linked specks and resuspend in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ASC antibody to detect ASC monomers and cross-linked oligomers.
-
ASC Speck Visualization by Immunofluorescence Microscopy
This protocol allows for the visualization and quantification of ASC speck formation in cells.[3][15]
Materials:
-
Cells cultured on glass coverslips or in glass-bottom dishes
-
This compound
-
LPS and NLRP3 activator
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (1-3% BSA or normal donkey serum in PBS)
-
Primary anti-ASC antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture, Treatment, and Fixation:
-
Seed cells on coverslips and treat with LPS, this compound, and an NLRP3 activator as described in the ASC oligomerization assay protocol.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.[13]
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.[13]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-ASC antibody diluted in Blocking Buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. ASC specks will appear as bright, distinct puncta in the cytoplasm.
-
Quantify the percentage of cells with ASC specks by counting the number of speck-containing cells and dividing by the total number of cells in multiple fields of view.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for studying the effect of this compound.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's impact on ASC oligomerization and speck formation.
Conclusion
This compound is a powerful and specific inhibitor of the NLRP3 inflammasome that acts by directly targeting NLRP3 and preventing its activation. This leads to a potent inhibition of downstream events, including ASC oligomerization and the formation of the ASC speck, which are critical for caspase-1 activation and pro-inflammatory cytokine release. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target NLRP3-driven inflammation. The use of this compound in the described assays will continue to be instrumental in elucidating the intricate mechanisms of inflammasome activation and in the development of novel therapeutics for a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 8. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. | Semantic Scholar [semanticscholar.org]
- 12. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASC Speck Formation after Inflammasome Activation in Primary Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adipogen.com [adipogen.com]
The Specificity of MCC950 for the NLRP3 Inflammasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This compound has been instrumental as a research tool and a template for the development of therapeutics targeting NLRP3-driven inflammatory diseases. Understanding its precise mechanism and specificity is critical for the accurate interpretation of experimental results and for the advancement of next-generation NLRP3 inhibitors.
Executive Summary
This compound is a diarylsulfonylurea-containing compound that potently and specifically inhibits the NLRP3 inflammasome at nanomolar concentrations.[1][2][3] It directly binds to the NACHT domain of the NLRP3 protein, specifically interacting with the Walker B motif involved in ATP hydrolysis.[4][5][6][7] This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent activation of the inflammasome complex.[8][9] Extensive studies have demonstrated that this compound does not inhibit other known inflammasomes, such as AIM2, NLRC4, and NLRP1, nor does it interfere with upstream signaling events like potassium efflux or calcium flux.[1][2][10][11] While highly specific for NLRP3, at higher concentrations, an off-target activity on Carbonic Anhydrase 2 (CA2) has been identified.[8][12][13][14]
Data Presentation: Potency and Selectivity of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against the NLRP3 inflammasome and its off-target, Carbonic Anhydrase 2.
| Target | Cell Type/Assay Condition | Readout | IC50 | Reference |
| NLRP3 Inflammasome | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~7.5 nM | [1] |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | ~8.1 nM | [1] | |
| THP-1-derived macrophages | Pyroptosis | 0.2 µM | [8][13] | |
| Off-Target: Carbonic Anhydrase 2 (CA2) | Biochemical Assay (esterase activity) | Enzyme Inhibition | 11 µM | [8][12][13][15] |
Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity
This compound's specificity stems from its direct interaction with the NLRP3 protein. It binds to the Walker B motif within the central NACHT domain, which is essential for the protein's ATPase activity.[4][5][6][7] This binding prevents the hydrolysis of ATP to ADP, a critical step for the conformational changes required for NLRP3 oligomerization and subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[8][9] By locking NLRP3 in an inactive state, this compound effectively blocks the assembly of the entire inflammasome complex, thereby inhibiting the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5]
Signaling Pathway: NLRP3 Inflammasome Activation and this compound Inhibition
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols for Specificity Determination
The specificity of this compound has been rigorously tested using a variety of in vitro cellular assays. Below are the detailed methodologies for key experiments.
NLRP3 Inflammasome Activation Assay
This assay is the primary method to assess the inhibitory effect of this compound on NLRP3 activation.
-
Cell Culture:
-
Mouse bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.
-
Human peripheral blood mononuclear cells (PBMCs) are isolated by Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 medium with 10% FBS.
-
THP-1 cells, a human monocytic cell line, are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
-
Experimental Procedure:
-
Priming: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[1][16][17]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.
-
Activation: The NLRP3 inflammasome is activated with a specific stimulus, such as:
-
ATP (5 mM) for 30-60 minutes.
-
Nigericin (5-10 µM) for 30-60 minutes.
-
Monosodium urate (MSU) crystals (250 µg/mL) for 6 hours.
-
-
Sample Collection: The cell culture supernatant is collected for cytokine analysis. Cell lysates can also be prepared for Western blot analysis.
-
-
Readouts:
-
IL-1β Measurement: The concentration of mature IL-1β in the supernatant is quantified by Enzyme-Linked Immunosorbent Assay (ELISA).[18]
-
Caspase-1 Activation: Active caspase-1 (p20 subunit) in the supernatant or cell lysate is detected by Western blot.
-
Pyroptosis Assessment: Cell death is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant.
-
Specificity Assays Against Other Inflammasomes
To confirm that this compound specifically targets NLRP3, its effect on other inflammasomes is evaluated.[1][2][10]
-
NLRC4 Inflammasome Activation:
-
Stimulus: Macrophages are infected with Salmonella typhimurium.
-
Procedure: Cells are pre-treated with this compound and then infected with S. typhimurium.
-
Readout: IL-1β release is measured by ELISA. This compound should not inhibit IL-1β secretion in this context.[1]
-
-
AIM2 Inflammasome Activation:
-
Stimulus: Cells are transfected with poly(dA:dT), a synthetic double-stranded DNA.
-
Procedure: Macrophages are pre-treated with this compound before transfection with poly(dA:dT).
-
Readout: IL-1β levels in the supernatant are quantified. This compound is expected to have no effect.[1]
-
-
NLRP1 Inflammasome Activation:
-
Stimulus: Murine macrophages are treated with lethal toxin from Bacillus anthracis.
-
Procedure: Cells are pre-treated with this compound followed by lethal toxin treatment.
-
Readout: IL-1β secretion is measured. No inhibition by this compound is anticipated.[1]
-
Experimental Workflow for Specificity Testing
Caption: Experimental workflow for determining the specificity of this compound.
Off-Target Activity Assay: Carbonic Anhydrase 2 (CA2)
Recent studies have identified CA2 as a potential off-target of this compound at micromolar concentrations.[8][12][13][14]
-
Assay Principle: The esterase activity of purified CA2 is measured in the presence of varying concentrations of this compound. The assay monitors the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be detected spectrophotometrically.
-
Experimental Procedure:
-
Purified recombinant human CA2 is incubated with a range of this compound concentrations.
-
The substrate, p-NPA, is added to initiate the reaction.
-
The rate of p-nitrophenol formation is measured by monitoring the absorbance at 405 nm.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration. Hanes-Woolf plot analysis can be used to determine the mode of inhibition (noncompetitive).[13][15]
Logical Relationships in this compound's Mechanism of Actiondot
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. inflammasomelab.com [inflammasomelab.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. This compound directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. libsearch.stkate.edu [libsearch.stkate.edu]
- 8. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for MCC950 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, in in vitro cell culture experiments. Detailed protocols for inflammasome activation assays, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows are included to facilitate robust and reproducible research.
Introduction
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound is a widely used tool compound for studying the role of the NLRP3 inflammasome in various biological processes. It specifically targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.[1][2][3]
Mechanism of Action
This compound directly targets the Walker B motif within the NACHT domain of the NLRP3 protein.[1][4] This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][5] Consequently, the activation of caspase-1 and the processing of pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD) are inhibited.[1][4] this compound is highly selective for the NLRP3 inflammasome and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various in vitro models.
Table 1: this compound Inhibitory Potency
| Cell Type | Assay Readout | IC50 | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDM) | IL-1β Release | ~7.5 nM | [3] |
| Human Monocyte-Derived Macrophages (HMDM) | IL-1β Release | ~8.1 nM | [3] |
| THP-1 Derived Macrophages | Pyroptosis | 0.2 µM | [6] |
| Carbonic Anhydrase 2 (CA2) | Esterase Activity | 11 µM | [6][7] |
Table 2: Recommended Working Concentrations for Cell Culture
| Application | Cell Type | Concentration Range | Reference |
| NLRP3 Inflammasome Inhibition | Macrophages (BMDM, HMDM, THP-1) | 300 nM - 10 µM | [1] |
| Inhibition of IL-1β Secretion | LPS-primed BMDM | 1 - 1,000 nM | [2] |
| Neuroprotection | Oxygen-Glucose Deprivation (OGD)-exposed Spinal Neurons | 50 µM | [8] |
Table 3: Cytotoxicity Profile
| Cell Line | Observation | Reference |
| Vascular Endothelial Cells, Macrophages, Smooth Muscle Cells | Negligible cytotoxic effects | [9] |
| Human Kidney HEK293 and Liver HepG2 Cells | Non-toxic | [9] |
| Winnie BMDM cells | No cytotoxic effects observed at concentrations from 0.001 µM to 1 µM | [10] |
| Islet Cells | Improved cellular survival by inhibiting pyroptosis | [11] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of the NLRP3 inflammasome in macrophages and its inhibition by this compound. The primary readouts are the quantification of IL-1β release and the assessment of pyroptosis-induced cell death.
Materials:
-
Cells: Mouse bone marrow-derived macrophages (BMDM), human peripheral blood mononuclear cells (PBMCs) followed by differentiation to macrophages, or THP-1 monocytes.
-
Reagents:
-
Lipopolysaccharide (LPS)
-
This compound (CP-456773)
-
NLRP3 activators: Adenosine triphosphate (ATP) or Nigericin
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for IL-1β (mouse or human)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.
-
Priming (Signal 1): Prime the cells with LPS (typically 1 µg/mL) for 3-4 hours in serum-free media. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
NLRP3 Activation (Signal 2): Stimulate the cells with an NLRP3 activator. Common activators include:
-
ATP (typically 2.5-5 mM) for 30-60 minutes.
-
Nigericin (typically 5-10 µM) for 1-2 hours.
-
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.
-
Quantification of IL-1β Release: Measure the concentration of IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assessment of Pyroptosis: Measure the release of LDH from damaged cells into the supernatant using an LDH cytotoxicity assay kit as per the manufacturer's protocol. This serves as an indicator of pyroptotic cell death.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target of this compound in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of NLRP3 inflammasome by this compound improves the metabolic outcome of islet transplantation by suppressing IL-1β and islet cellular death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MCC950 in Primary Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the optimal use of MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, in primary macrophage studies. The following sections detail the mechanism of action, optimal concentrations, experimental protocols, and expected outcomes.
Introduction to this compound
This compound is a diarylsulfonylurea-containing compound that specifically inhibits the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. Aberrant NLRP3 activation is implicated in a wide range of inflammatory diseases, making this compound a valuable tool for studying inflammasome-driven pathology and a potential therapeutic agent. This compound blocks NLRP3 activation by directly targeting the Walker B motif within the NLRP3 NACHT domain, which prevents ATP hydrolysis and subsequent inflammasome oligomerization and activation. This inhibition is specific to NLRP3 and does not affect other inflammasomes like AIM2, NLRC4, or NLRP1.
Optimal this compound Concentration for Primary Macrophages
The optimal concentration of this compound for primary macrophage studies depends on the specific cell type and experimental conditions. The following table summarizes the effective concentrations and IC50 values reported in the literature.
| Cell Type | Effective Concentration Range | IC50 Value | Notes |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 1 - 1000 nM | 7.5 nM (for ASC oligomerization) | Nanomolar concentrations effectively block IL-1β release. A concentration of 10 nM has been shown to be effective. |
| Human Monocyte-Derived Macrophages (HMDMs) | Dose-dependent inhibition | Not explicitly stated, but effective in nanomolar range. | Similar to BMDMs, nanomolar concentrations are expected to be effective. |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent inhibition | 41.3 nM | In whole blood assays, the IC50 is higher (627 nM) due to protein binding. |
| J774a Murine Macrophages | Up to 20 µM | Not explicitly stated | A high dose of 20 µM was used to demonstrate selective IL-1β suppression without cytotoxicity. |
| Primary Human Monocytes | 10 µM | Not explicitly stated | A concentration of 10 µM almost completely abolished IL-1β secretion. |
Cytotoxicity Considerations:
This compound has been shown to be non-toxic to various cell types at effective concentrations.
| Cell Type | Non-Toxic Concentration Range | Notes |
| J774a Murine Macrophages | Up to 20 µM | No observable differences in cell viability compared to control. |
| Winnie Mouse BMDMs | 0.001 - 1 µM | No cytotoxic effects were detected using the AlamarBlue cell viability assay. |
It is important to note that while this compound is generally considered non-toxic in vitro, a clinical trial for rheumatoid arthritis was halted due to observations of liver toxicity at higher concentrations. Therefore, it is always recommended to perform a dose-response curve and a cytotoxicity assay for the specific primary macrophage type and experimental conditions being used.
Experimental Protocols
The following are detailed protocols for the use of this compound in primary macrophage studies to assess its inhibitory effect on the NLRP3 inflammasome.
Protocol 1: Inhibition of Canonical NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Bone marrow cells isolated from mice
-
L929-conditioned medium or recombinant M-CSF
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
ELISA kit for mouse IL-1β and TNF-α
-
Reagents for cell lysis and Western blotting
-
Antibodies for Caspase-1 (p20 subunit) and IL-1β (p17 subunit)
Methodology:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete medium supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 10 ng/mL LPS for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
This compound Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
-
NLRP3 Activation:
-
Stimulate the cells with a canonical NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 45 minutes.
-
-
Sample Collection:
-
Collect the cell culture supernatants to measure secreted cytokines.
-
Lyse the cells to prepare protein extracts for Western blot analysis.
-
-
Analysis:
-
ELISA: Measure the concentration of IL-1β and TNF-α in the supernatants. This compound is expected to inhibit IL-1β secretion in a dose-dependent manner without affecting TNF-α levels.
-
Western Blot: Analyze the cell lysates and supernatants for the cleaved (active) forms of Caspase-1 (p20) and IL-1β (p17). This compound treatment should reduce the levels of these cleaved proteins in the supernatant.
-
Protocol 2: Assessment of this compound Cytotoxicity in Primary Macrophages
Materials:
-
Primary macrophages (e.g., BMDMs, HMDMs)
-
Complete culture medium
-
This compound
-
Cell viability assay kit (e.g., AlamarBlue, MTT, or LDH assay)
Methodology:
-
Cell Seeding:
-
Plate the primary macrophages in a 96-well plate at an appropriate density.
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) for the intended duration of your experiment (e.g., 6-24 hours). Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
-
Cell Viability Assessment:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle control.
-
Signaling Pathways and Experimental Workflow Diagrams
Application Notes and Protocols for MCC950 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of MCC950, a potent and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome, for in vivo mouse models of inflammatory diseases.
This compound has demonstrated therapeutic potential in a variety of preclinical models by specifically blocking the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory conditions.[1][2] Activation of the NLRP3 inflammasome complex leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1] this compound effectively inhibits this cascade, thereby reducing the production of IL-1β and IL-18 and mitigating inflammatory responses.[2][3]
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). This compound acts by preventing the ATP-hydrolysis activity of the NLRP3 protein, which is essential for its activation and the subsequent assembly of the inflammasome complex.[2]
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the administration routes, dosages, and observed effects of this compound in various in vivo mouse models.
| Disease Model | Mouse Strain | Administration Route | Dosage | Frequency | Vehicle | Key Findings | Reference |
| Sepsis (LPS-induced) | C57BL/6 | Intraperitoneal (i.p.) | 10 mg/kg | Twice (6h pre- and post-LPS) | Not specified | Reduced inflammatory cytokines and organ damage. | [4] |
| Neuroinflammation (Isoflurane-induced) | C57BL/6 (aged) | Intraperitoneal (i.p.) | 10 mg/kg | Single dose 30 min before isoflurane | Phosphate-buffered saline (PBS) | Ameliorated cognitive impairment and reduced pyroptosis. | [5][6] |
| Spinal Cord Injury | C57BL/6 | Intraperitoneal (i.p.) | 10 or 50 mg/kg | Not specified | Not specified | Improved neurological outcomes and reduced inflammation.[7] | [7] |
| Wound Healing | C57BL/6J and Ob/Ob | Topical | 1 mg/day | Daily for 5 days | 30% Pluronic gel in PBS | No significant improvement in wound closure.[1] | [1] |
| Wound Healing | Ob/Ob | Oral (in drinking water) | ~20 mg/kg/day (0.3 mg/mL) | Ad libitum | Drinking water | No significant improvement in wound closure.[1] | [1] |
| Traumatic Brain Injury | C57BL/6 | Intraperitoneal (i.p.) | 50 mg/kg | Twice (1h and 3h post-TBI) | Saline | Improved neurological function and reduced NLRP3 activation. | [8] |
| Acute Pancreatitis | C57BL/6 | Intraperitoneal (i.p.) | 50 mg/kg | Single dose | Not specified | Reduced pancreatic and intestinal barrier damage. | [9] |
| Lung Inflammation (LPS-induced) | ICR | Intranasal or Intraperitoneal (i.p.) | 50 mg/kg | Not specified | Not specified | Suppressed neutrophil and macrophage accumulation in BALF. | [10] |
| Aortic Aneurysms | C57BL/6 | Intraperitoneal (i.p.) | Not specified | Daily | PBS | Inhibited inflammasome activation and aortic destruction. | [11] |
| Myopia (Form-Deprivation) | C57BL/6 | Intraperitoneal (i.p.) | Not specified | Not specified | Saline | Attenuated the progression of myopia. | [12] |
| Multiple Sclerosis (EAE model) | Not specified | Oral | 50 mg/kg/day | Chronic | Not specified | Reversed neuropathic pain. | [13] |
| Cholestatic Liver Injury | Not specified | Not specified | Not specified | Not specified | Not specified | Alleviated liver injury and fibrosis. | [14] |
Experimental Protocols
General Experimental Workflow for this compound Administration in a Mouse Model of Systemic Inflammation
This workflow provides a general framework. Specific details should be adapted based on the experimental model.
Caption: A typical experimental workflow for in vivo studies with this compound.
Detailed Protocol: Intraperitoneal Administration of this compound in an LPS-Induced Sepsis Model
This protocol is based on a study investigating the effects of this compound on lipopolysaccharide (LPS)-induced systemic inflammation in mice.[4]
1. Materials:
-
This compound (Source to be specified by the researcher)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (age and sex to be specified)
-
Standard animal housing and handling equipment
-
Syringes and needles for injection
2. Animal Handling and Grouping:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Randomly divide mice into three groups:
-
Control group
-
LPS group (vehicle control)
-
LPS + this compound group
-
3. Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile saline at a concentration suitable for a 10 mg/kg dose. The final injection volume should be consistent across all groups.
-
Prepare a solution of LPS in sterile saline at a concentration for a 10 mg/kg dose.
4. Administration Protocol:
-
Pre-treatment: Administer 10 mg/kg of this compound via intraperitoneal (i.p.) injection to the "LPS + this compound" group. Administer an equivalent volume of saline to the "Control" and "LPS" groups. This is performed 6 hours before LPS injection.[4]
-
Induction of Sepsis: Administer 10 mg/kg of LPS via i.p. injection to the "LPS" and "LPS + this compound" groups. Administer an equivalent volume of saline to the "Control" group.[4]
-
Post-treatment: Administer a second dose of 10 mg/kg of this compound via i.p. injection to the "LPS + this compound" group 6 hours after the LPS injection.[4]
5. Monitoring and Sample Collection:
-
Monitor the mice for signs of sepsis, such as lethargy, piloerection, and huddling behavior.
-
At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., IL-1β, IL-6, IL-18, TNF-α) and markers of organ damage (e.g., ALT, AST, BUN, Cre).[4]
-
Harvest organs (e.g., heart, liver, spleen, lung, kidney) for histopathological analysis (e.g., H&E staining) to assess tissue damage and immune cell infiltration.[4]
6. Data Analysis:
-
Analyze cytokine levels and organ damage markers using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Score histopathological changes in a blinded manner.
These notes and protocols provide a foundation for designing and conducting in vivo studies with this compound. Researchers should always consult relevant literature and adhere to institutional animal care and use guidelines.
References
- 1. The Small Molecule NLRP3 Inflammasome Inhibitor this compound Does Not Alter Wound Healing in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. immunopathol.com [immunopathol.com]
- 4. This compound improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibiting the NLRP3 Inflammasome With this compound Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 6. Inhibiting the NLRP3 Inflammasome With this compound Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome inhibitor this compound can reduce the damage of pancreatic and intestinal barrier function in mice with acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the NLRP3 Inflammasome With Inhibitor this compound Prevents Aortic Aneurysms and Dissections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The selective NLRP3 inflammasome inhibitor this compound alleviates cholestatic liver injury and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCC950 Stock Solution Preparation in Cell Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1][2][3] It is widely utilized in research to investigate the role of the NLRP3 inflammasome in various inflammatory diseases. Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound for in vitro cell treatment.
Properties of this compound
This compound is supplied as a crystalline solid.[4] Its properties are summarized in the table below.
| Property | Value |
| Synonyms | CP-456,773, CRID3 |
| Molecular Formula | C₂₀H₂₄N₂O₅S |
| Molecular Weight | 404.5 g/mol |
| Purity | ≥98% |
| Appearance | Crystalline solid |
| Storage (Solid) | -20°C for ≥4 years |
Solubility and Storage of this compound Stock Solutions
The choice of solvent is crucial for preparing a stable and effective this compound stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for in vitro applications. The sodium salt of this compound offers higher solubility in aqueous solutions.[5][6]
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 5 mg/mL to 83.33 mg/mL[1][2][4][7] | Aliquot and store at -20°C for up to 1 month or -80°C for up to 2 years.[5][7] Avoid repeated freeze-thaw cycles.[5][7] |
| Ethanol | ~0.5 mg/mL[4] | Short-term storage at -20°C is recommended. |
| Dimethylformamide (DMF) | ~30 mg/mL[4] | Short-term storage at -20°C is recommended. |
| Aqueous Buffers | Sparingly soluble[4] | Not recommended for storage for more than one day.[4] |
| Water (Sodium Salt) | ~30 mg/mL[5] | Prepare fresh. Not recommended for storage for more than one day.[6] |
| DMSO (Sodium Salt) | ~40 mg/mL[5] | Aliquot and store at -20°C for up to 1 month.[5] |
Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce the solubility of this compound.[2][7]
Experimental Protocols
Protocol for Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.
Materials:
-
This compound powder (MW: 404.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) × (0.001 L) × (404.5 g/mol ) = 0.004045 g = 4.045 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh 4.045 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex or gently sonicate the solution until the this compound is completely dissolved. Ensure the solution is clear.
-
-
Aliquot and Store:
Experimental Workflow for this compound Stock Preparation and Cell Treatment
Caption: Workflow for preparing this compound stock and treating cells.
Recommended Working Concentrations
The optimal working concentration of this compound varies depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system. The IC₅₀ for NLRP3 inhibition is in the low nanomolar range (7.5-8.1 nM).[2][5][7]
| Cell Type | Typical Working Concentration | Notes |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 300 nM - 10 µM[1] | A concentration of 10 µM has been shown to significantly decrease IL-1β levels.[8] |
| Human Monocyte-Derived Macrophages (HMDMs) | 300 nM - 10 µM[1] | Similar effective range as BMDMs. |
| THP-1 cells | 1 µM - 10 µM | 1 µM was shown to reduce caspase-1 activity and inhibit pyroptosis.[4] The CC₅₀ is ~81.35 µM.[9] |
| HEK293 and HepG2 cells | Up to 10 µM | This compound is reported to be non-toxic up to 62.5 µM in these cell lines.[9] |
| Spinal Neurons | 10 µM - 50 µM[10] | Used to suppress NLRP3 inflammasome activity after injury induction.[10] |
NLRP3 Inflammasome Signaling Pathway and this compound Inhibition
This compound specifically targets the NLRP3 protein, preventing the assembly of the inflammasome complex. This, in turn, blocks the activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound sodium salt | Inflammasome inhibitor | Hello Bio [hellobio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. MCC-950 (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 10. This compound, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MCC950 in Models of Sterile Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, in preclinical models of sterile inflammation. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of NLRP3 inhibition in various inflammatory disease contexts.
Introduction to this compound and Sterile Inflammation
Sterile inflammation is a host immune response triggered by non-microbial stimuli, such as endogenous damage-associated molecular patterns (DAMPs) released from stressed or dying cells. The NLRP3 inflammasome, a multi-protein complex, is a key sensor of these danger signals and plays a critical role in initiating the inflammatory cascade.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of sterile inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, multiple sclerosis, and neurodegenerative diseases.[3][4][5]
This compound is a diarylsulfonylurea-containing compound that specifically targets and inhibits the NLRP3 inflammasome.[3][6] It blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations, thereby preventing the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] this compound has demonstrated efficacy in numerous animal models of inflammatory diseases, making it a valuable tool for studying the role of NLRP3 and a promising therapeutic candidate.[5][7]
Mechanism of Action of this compound
This compound directly binds to the NACHT domain of NLRP3, specifically targeting the Walker B motif, which is essential for ATP hydrolysis.[1][2] This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][4] By inhibiting ASC oligomerization, this compound effectively blocks the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms.[7][8]
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of this compound, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MCC950 in Neuroinflammation Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MCC950, a potent and selective inhibitor of the NLRP3 inflammasome, in various neuroinflammation research models.
Introduction to this compound
This compound is a diarylsulfonylurea-containing small molecule that specifically inhibits the NLRP3 inflammasome.[1] Its mechanism of action involves directly binding to the Walker B motif within the NACHT domain of the NLRP3 protein.[2][3] This interaction blocks ATP hydrolysis, a critical step for NLRP3 activation and subsequent inflammasome assembly.[2][3] this compound has been shown to be highly selective for NLRP3, with no significant inhibitory effects on other inflammasomes such as AIM2, NLRC4, or NLRP1.[4][5] This specificity makes it an invaluable tool for investigating the role of the NLRP3 inflammasome in various pathological conditions, particularly in the context of neuroinflammation.
Mechanism of Action: The NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and microbial toxins, can trigger the assembly of the NLRP3 inflammasome complex.[4] This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1]
This compound exerts its inhibitory effect by preventing the conformational change in NLRP3 required for its oligomerization, thereby halting the entire downstream inflammatory cascade.[4]
Application of this compound in In Vivo Neuroinflammation Models
This compound has demonstrated therapeutic potential in a variety of animal models of neuroinflammatory and neurodegenerative diseases.
Data Presentation: In Vivo Studies
| Model | Species | This compound Dosage | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Mice | 50 mg/kg, i.p. | Improved neurological function, reduced cerebral edema, repressed caspase-1 and IL-1β. | [6] |
| Alzheimer's Disease (AD) | Rats | 50 mg/kg, i.p. | Suppressed cognitive impairment and anxiety, attenuated autophagy in neuronal cells. | [7] |
| Cerebral Small Vessel Disease | Rats | 10 mg/kg | Ameliorated impaired neurocognitive function, inhibited pyroptosis and pro-inflammatory factor production. | [8] |
| Spinal Cord Injury (SCI) | Mice | Not specified | Improved grip strength and hind limb movements, reduced spinal cord edema and pathological injury. | [9][10] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Not specified | Ameliorated neuronal damage, demyelination, and oligodendrocyte loss in the brain. | [11] |
| Repeated Low-Level Blast Exposure | Rats | Not specified | Suppressed microglial activation, reduced NLRP3 expression and IL-1β release, improved short-term memory deficits. | [12] |
| Diabetic Encephalopathy | Mice (db/db) | Not specified | Ameliorated anxiety- and depression-like behaviors and cognitive dysfunction, improved insulin sensitivity. | [13] |
Experimental Protocol: this compound Administration in a Mouse Model of Traumatic Brain Injury (TBI)
This protocol is a general guideline based on published studies.[6] Researchers should optimize parameters for their specific experimental design.
Materials:
-
This compound
-
Sterile saline solution
-
Vehicle (e.g., DMSO and saline)
-
Mice (specific strain as per experimental design)
-
Controlled cortical impact (CCI) device or other TBI induction equipment
-
Animal handling and surgical equipment
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
ELISA kits for cytokine measurement (IL-1β, TNF-α)
-
Western blot reagents and antibodies (NLRP3, ASC, Caspase-1, IL-1β)
-
Histology reagents
Procedure:
-
Animal Model Induction: Induce TBI in mice using a standardized method such as CCI.
-
This compound Preparation: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline to the final desired concentration (e.g., 50 mg/kg). Prepare a vehicle control solution with the same concentration of DMSO in saline.
-
Administration: Administer this compound or vehicle intraperitoneally (i.p.) at specific time points post-TBI (e.g., 1 and 3 hours post-injury).[6]
-
Neurological Function Assessment: Perform behavioral tests to assess neurological deficits at various time points post-injury (e.g., 24 hours, 72 hours, 7 days).
-
Tissue Collection and Analysis:
-
At the desired endpoint, euthanize the animals and collect brain tissue.
-
For biochemical analysis, homogenize the pericontusional brain tissue for Western blot or ELISA.
-
For histological analysis, perfuse the animals with saline followed by paraformaldehyde, and process the brain for sectioning and staining.
-
-
Data Analysis:
-
Western Blot: Quantify the protein levels of NLRP3, ASC, cleaved caspase-1, and mature IL-1β.
-
ELISA: Measure the concentrations of IL-1β and TNF-α in brain homogenates.
-
Histology: Assess neuronal damage, demyelination, and glial cell activation.
-
Behavioral Tests: Analyze the data to determine the effect of this compound on functional recovery.
-
Application of this compound in In Vitro Neuroinflammation Models
This compound is widely used in cell-based assays to investigate the molecular mechanisms of NLRP3 inflammasome activation.
Data Presentation: In Vitro Studies
| Cell Type | Species | This compound Concentration | Stimuli | Key Findings | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 1-1000 nM | LPS + ATP | Nanomolar concentrations blocked IL-1β production. | [5] |
| Monocyte-Derived Macrophages (HMDMs) | Human | 1-1000 nM | LPS + ATP | Potent inhibition of IL-1β release. | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | 1-1000 nM | LPS + ATP | Effective inhibition of NLRP3 inflammasome activation. | [5] |
| Spinal Neurons | Not specified | 50 µM | Oxygen-Glucose Deprivation (OGD) or LPS | Reduced neuronal injury and NLRP3 inflammasome activation. | [9][10][14] |
| N2a cells | Not specified | 0.1, 1, and 10 µM | MnCl₂ | Inhibited MnCl₂-induced pro-inflammatory cytokine gene expression. | [15] |
Experimental Protocol: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol provides a framework for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.
Materials:
-
Bone marrow cells from mice
-
L929-cell conditioned medium or recombinant M-CSF
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
DMSO
-
ELISA kit for mouse IL-1β
-
Cell culture plates
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium (or an appropriate concentration of M-CSF) for 7 days to differentiate them into macrophages.
-
-
Cell Plating and Priming:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30-60 minutes.
-
-
NLRP3 Activation:
-
Stimulate the cells with a NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the IL-1β concentrations to the vehicle-treated control.
-
Plot the normalized IL-1β levels against the log concentration of this compound to determine the IC₅₀ value.
-
Conclusion
This compound is a powerful and specific tool for dissecting the role of the NLRP3 inflammasome in neuroinflammatory processes. Its efficacy in a wide range of in vivo and in vitro models highlights its potential as a therapeutic agent for various neurological disorders. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to incorporate this compound into their studies of neuroinflammation and drug discovery.
References
- 1. immunopathol.com [immunopathol.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. inflammasomelab.com [inflammasomelab.com]
- 4. invivogen.com [invivogen.com]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces autophagy and improves cognitive function by inhibiting NLRP3-dependent neuroinflammation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses NLRP3-dependent neuroinflammation and ameliorates cognitive decline in a rat model of cerebral small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 11. Inhibiting the NLRP3 Inflammasome with this compound Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Microglial NLRP3-Mediated Chronic Neuroinflammation and Memory Impairment in a Rat Model of Repeated Low-Level Blast Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blockage of KHSRP-NLRP3 by this compound Can Reverse the Effect of Manganese-Induced Neuroinflammation in N2a Cells and Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Using MCC950 in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS).[1][2] The model mimics many of the clinical and pathological features of MS, including paralysis, central nervous system (CNS) inflammation, and demyelination.[1] EAE is primarily mediated by myelin-specific CD4+ T cells, although other immune cells like CD8+ T cells and B cells can also play a role.[1] The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of EAE.[3][4] MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[5][6] By blocking the activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines IL-1β and IL-18, thereby mitigating the severity of EAE.[7][8] Studies have shown that this compound treatment in EAE mice can lead to reduced clinical scores, decreased inflammation and demyelination in the spinal cord and brain, and amelioration of neuronal damage and oligodendrocyte loss.[3][4][9] This makes this compound a valuable tool for studying the role of the NLRP3 inflammasome in neuroinflammation and a potential therapeutic candidate for MS.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies using this compound in the EAE mouse model.
| Parameter | Control Group (EAE) | This compound-Treated Group | Reference |
| Mean Clinical Score | Higher | Significantly Lower | [4] |
| Inflammation Score (Spinal Cord) | High | Significantly Reduced | [10] |
| Demyelination Score (Spinal Cord) | High | Significantly Reduced | |
| Neuronal Damage (Brain) | Present | Ameliorated | [3][9] |
| Oligodendrocyte Loss (Brain) | Present | Ameliorated | [10][9] |
| IL-1β Levels | Elevated | Reduced | [7][8] |
Experimental Protocols
I. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][2][11]
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55.
-
Ensure the emulsion is stable by testing if a drop remains intact when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, typically distributed over two sites on the flank or back.[11]
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[11]
-
Use a standardized scoring system:
-
0: No clinical signs
-
0.5: Distal limp tail
-
1: Complete limp tail
-
1.5: Limp tail and hindlimb weakness
-
2: Unilateral partial hindlimb paralysis
-
2.5: Bilateral partial hindlimb paralysis
-
3: Complete bilateral hindlimb paralysis
-
3.5: Complete hindlimb paralysis and unilateral forelimb paralysis
-
4: Total paralysis of all four limbs
-
5: Moribund or dead[10]
-
-
II. This compound Administration Protocol
This protocol outlines the preparation and administration of this compound for therapeutic intervention in the EAE mouse model.
Materials:
-
This compound
-
Vehicle (e.g., PBS, sterile water, or a solution of DMSO and/or Tween 80 in saline)
-
Gavage needles or appropriate needles for the chosen route of administration
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Common dosages in EAE models range from 10 to 50 mg/kg.[13]
-
Ensure the solution is homogenous before administration.
-
-
Administration:
-
This compound can be administered through various routes, including intraperitoneal (i.p.) injection or oral gavage.
-
The treatment can be initiated either prophylactically (starting at or before immunization) or therapeutically (starting at the onset of clinical signs).[1]
-
Administer the prepared this compound solution to the mice according to the chosen dosing schedule (e.g., daily or every other day).[4]
-
-
Monitoring:
-
Continue daily clinical scoring and body weight monitoring throughout the experiment.
-
At the end of the study, tissues (spinal cord, brain) can be collected for histological and immunological analysis.
-
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment in EAE
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 3. Inhibiting the NLRP3 Inflammasome with this compound Alleviates Neurological Impairment in the Brain of EAE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. invivogen.com [invivogen.com]
- 6. Target of this compound in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting the NLRP3 Inflammasome with this compound Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting the Effect of MCC950 on Caspase-1 Activation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent.[1][2]
This document provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on caspase-1 activation in a research setting. Western blotting is a gold-standard method for detecting the cleaved and active form of caspase-1 (p20 subunit), providing a direct readout of NLRP3 inflammasome activity.[3][4]
Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation signal, triggered by a diverse range of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity-induced auto-catalysis results in the cleavage of pro-caspase-1 into its active p20 and p10 subunits. This compound directly targets the NLRP3 protein, preventing its ATP hydrolysis-dependent oligomerization and subsequent inflammasome assembly, thereby inhibiting caspase-1 activation.
Caption: NLRP3 inflammasome signaling pathway and this compound inhibition.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effect of this compound on caspase-1 activation as measured by the reduction in the cleaved p20 subunit. Data is compiled from representative studies and may vary based on cell type and experimental conditions.
| Cell Type | Agonist | This compound Concentration | % Inhibition of Caspase-1 p20 Cleavage (relative to agonist control) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 10 nM | ~50% | [5] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 100 nM | ~80% | [5] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 1 µM | >95% | [5] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | 100 nM | Significant Inhibition | [1] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | 1 µM | Strong Inhibition | [1] |
| THP-1 Macrophages | Nigericin | 10 µM | Significant Reduction | [6] |
| Mouse Retinal Explants (OIR model) | Hypoxia | 100 µM | Significant Inhibition | [7] |
| Mouse Retinal Explants (OIR model) | Hypoxia | 1 mM | Strong Inhibition | [7] |
Experimental Protocol: Western Blot for Caspase-1 Activation
This protocol is designed for the analysis of caspase-1 activation in cultured macrophages (e.g., primary BMDMs or THP-1 cells).
Materials and Reagents
-
Cell Culture:
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
ATP or Nigericin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
-
Sample Preparation:
-
RIPA buffer or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
Trichloroacetic acid (TCA) and acetone for supernatant protein precipitation (optional but recommended)
-
Laemmli sample buffer (2x or 4x)
-
-
Gel Electrophoresis and Transfer:
-
12-15% Tris-Glycine polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
-
Immunoblotting:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody against caspase-1 p20 (e.g., from Cell Signaling Technology, Invitrogen, or MyBioSource)[1][2][8]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBS-T)
-
-
Detection:
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Experimental Workflow
Caption: Western blot experimental workflow.
Detailed Methodology
1. Cell Culture and Treatment:
-
Seed macrophages in 12-well or 6-well plates and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 200 ng/mL for 4 hours).
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM for 45 minutes) or nigericin (e.g., 10 µM for 60 minutes).
2. Sample Preparation:
-
Supernatant:
-
Carefully collect the cell culture supernatant into a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes to pellet any detached cells.
-
Transfer the cleared supernatant to a new tube.
-
Recommended: Precipitate the proteins from the supernatant using the TCA/acetone method to concentrate the secreted active caspase-1.[9]
-
Add ice-cold 100% TCA to the supernatant to a final concentration of 10-20% and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in 1x Laemmli sample buffer.
-
-
-
Cell Lysate:
-
Wash the adherent cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
3. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay. This is crucial for equal loading.
4. Sample Preparation for SDS-PAGE:
-
For cell lysates, mix a calculated volume of lysate with Laemmli sample buffer to achieve the desired final protein concentration (e.g., 20-30 µg per lane).
-
For supernatant samples (precipitated or direct), add Laemmli sample buffer.
-
Boil all samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto a 12-15% polyacrylamide gel. Include a protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
6. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the caspase-1 p20 subunit, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBS-T.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control like β-actin or GAPDH to ensure equal protein loading for the cell lysate samples.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal for Caspase-1 p20 | Insufficient inflammasome activation. | Optimize LPS priming and agonist stimulation times and concentrations. |
| Low abundance of secreted caspase-1. | Concentrate supernatant proteins using TCA precipitation.[9] | |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (overnight at 4°C is recommended). | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk). |
| Inadequate washing. | Increase the number and duration of wash steps.[10] | |
| High antibody concentration. | Titrate primary and secondary antibody concentrations. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody for caspase-1 p20. |
| Protein degradation. | Ensure protease inhibitors are always included in the lysis buffer and keep samples on ice.[10] |
Conclusion
This application note provides a comprehensive framework for utilizing Western blot to investigate the inhibitory effects of this compound on NLRP3 inflammasome-mediated caspase-1 activation. By following the detailed protocol and considering the troubleshooting guidelines, researchers can reliably and accurately quantify the modulation of this critical inflammatory pathway, aiding in the study of inflammatory diseases and the development of novel therapeutics.
References
- 1. Caspase 1 p20 (Cleaved Asp296) Polyclonal Antibody (PA5-99390) [thermofisher.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the NLRP3 inflammasome with this compound ameliorates retinal neovascularization and leakage by reversing the IL-1β/IL-18 activation pattern in an oxygen-induced ischemic retinopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol: Quantifying IL-1β Inhibition by MCC950 using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its maturation and secretion are tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1][2][3] MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic strategy for NLRP3-driven diseases.[1][4][5] This document provides a detailed protocol for measuring the inhibitory effect of this compound on IL-1β production in a cell-based assay using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
The activation of the NLRP3 inflammasome is a two-step process.[1][2] A priming signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), induces the transcription of NLRP3 and pro-IL-1β.[6][7] A second signal, such as extracellular ATP, triggers the assembly of the inflammasome, leading to caspase-1 activation.[6][8] Activated caspase-1 then cleaves pro-IL-1β into its mature, 17 kDa form, which is subsequently secreted from the cell.[9][10][11] this compound specifically targets the NLRP3 protein, preventing its activation and the subsequent downstream events.[1][2]
Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome activation pathway and this compound inhibition.
Experimental Protocol
This protocol describes the use of lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to stimulate IL-1β production in THP-1 monocytes and its inhibition by this compound.
Materials and Reagents
-
THP-1 monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA Kit (containing capture antibody, detection antibody, standards, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well cell culture plates
-
96-well ELISA plates
-
Microplate reader
Experimental Workflow
References
- 1. invivogen.com [invivogen.com]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target of this compound in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP release and purinergic signaling in NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Caspase-1 Independent IL-1β Activation in Neutrophil Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MCC950 Technical Support Center: Troubleshooting Solubility in Aqueous Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of MCC950 in aqueous cell culture media. This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. However, its hydrophobic nature can present challenges in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is sparingly soluble in aqueous buffers alone, and dissolving it first in DMSO is crucial for achieving a stable solution for cell culture applications.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility in commonly used solvents.
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 21.45 mg/mL[2] |
| Ethanol | ~0.5 mg/mL[1] |
| Water | Insoluble |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the lyophilized this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, you can reconstitute 5 mg of this compound (sodium salt, MW ~426.48 g/mol ) in 1.17 mL of DMSO.[3] It is recommended to gently vortex or sonicate briefly to ensure complete dissolution.
Q4: How should I store the this compound stock solution?
A4: Store the lyophilized powder at -20°C.[3][4] Once reconstituted in DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Stock solutions in DMSO are generally stable for up to 3-6 months when stored properly.[5][6]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations above 0.1%.[7][8] It is always recommended to perform a vehicle control (media with the same final DMSO concentration as the this compound-treated wells) to account for any effects of the solvent on cell viability and function. The cytotoxic effects of DMSO can vary significantly between different cell lines. For example, MCF-7 cells have shown reduced viability at 1% and 2% DMSO, while HeLa cells did not show a significant effect at these concentrations.[9] Another study showed that HepG2, MDA-MB-231, and VNBRCA1 cells could tolerate up to 0.6% DMSO.[10] A concentration of 0.3125% DMSO showed minimal cytotoxicity across several cancer cell lines.[8][11]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Scenario 1: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
Possible Causes:
-
High final concentration of this compound: The desired final concentration may exceed the solubility limit of this compound in the aqueous medium.
-
Low temperature of the medium: Adding a concentrated DMSO stock to cold medium can cause the compound to precipitate out of solution.
-
Incorrect dilution technique: Rapidly adding the DMSO stock without proper mixing can lead to localized high concentrations and precipitation.
Solutions:
-
Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Gradual dilution and mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and uniform distribution.
-
Intermediate dilution step: Consider making an intermediate dilution of the this compound stock in a small volume of pre-warmed medium before adding it to the final culture volume.
Scenario 2: The solution is initially clear but a precipitate forms over time during incubation.
Possible Causes:
-
Metastable solution: The initial concentration may be in a supersaturated state, leading to precipitation over time.
-
Interaction with media components: this compound may interact with components in the serum or media supplements, leading to the formation of insoluble complexes.
-
Changes in pH or temperature: Fluctuations in the incubator's environment could affect solubility.
Solutions:
-
Reduce the final concentration: This is the most effective way to ensure long-term stability in solution.
-
Test different media formulations: If possible, test the solubility of this compound in different types of cell culture media (e.g., DMEM vs. RPMI-1640) or with different serum concentrations.
-
Prepare fresh working solutions: It is recommended not to store aqueous solutions of this compound for more than one day.[1] Prepare the final working solution immediately before use.
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell Culture
This protocol provides a general guideline for preparing a working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, for this compound sodium salt (MW ~426.48 g/mol ), dissolve 4.26 mg in 1 mL of DMSO.
-
Gently vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final DMSO concentration remains below the cytotoxic level for your specific cell line (ideally ≤ 0.1%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Example Dilution Workflow:
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. interleukin-ii.com [interleukin-ii.com]
- 3. MCC-950 (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 4. NLRP3 Inhibitor, this compound, 256373-96-3 Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. invivogen.com [invivogen.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
MCC950 & Carbonic Anhydrase 2: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects of the NLRP3 inhibitor MCC950 on Carbonic Anhydrase 2 (CA2).
Frequently Asked Questions (FAQs)
Q1: Has this compound been shown to have off-target effects on Carbonic Anhydrase 2 (CA2)?
Yes, this compound has been identified as a direct, noncompetitive inhibitor of Carbonic Anhydrase 2 (CA2)[1][2][3][4][5][6]. This interaction was discovered through affinity-based chemical proteomics and cellular thermal proteomic profiling, which revealed that this compound stabilizes CA2[1][2][5][7].
Q2: What is the inhibitory potency of this compound on CA2?
Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound for CA2 to be 11 μM[1][2][3]. This is significantly less potent than its on-target inhibition of NLRP3, which is in the nanomolar range (IC50 ≈ 7.5-8.1 nM)[8].
Q3: What is the mechanism of inhibition of CA2 by this compound?
This compound exhibits noncompetitive inhibition of CA2[1][2][3]. This was confirmed by Hanes-Woolf analysis of CA2 esterase activity across a range of this compound and substrate concentrations[1][2][9]. The sulfonylurea moiety in this compound is thought to be responsible for this interaction, analogous to other sulfonamide-based carbonic anhydrase inhibitors[1][3].
Q4: How was the interaction between this compound and CA2 identified?
The interaction was primarily identified using two unbiased proteome-wide approaches[1][3]:
-
Photoaffinity Labeling: A photoaffinity-based probe of this compound (IMP2070) was used in live macrophages to identify binding partners. CA2 was identified as a specific target[1][2][4].
-
Thermal Proteome Profiling: This method showed that this compound treatment led to the thermal stabilization of CA2 in whole cells, indicating a direct interaction[1][2].
Troubleshooting Guide
Issue: I am observing unexpected physiological or cellular effects in my this compound experiments that are not consistent with NLRP3 inhibition.
Possible Cause: These effects might be due to the off-target inhibition of carbonic anhydrases, such as CA2. Carbonic anhydrases are crucial for regulating physiological pH by catalyzing the conversion of carbon dioxide to bicarbonate[1][3]. Inhibition of CA2 can disrupt pH homeostasis.
Troubleshooting Steps:
-
Concentration Review: Are you using this compound at concentrations approaching or exceeding the IC50 for CA2 (11 μM)? While this compound is potent for NLRP3 at nanomolar concentrations, higher micromolar concentrations may lead to significant CA2 inhibition[9].
-
Control Experiments:
-
Use a structurally distinct NLRP3 inhibitor that is not based on a sulfonylurea scaffold to see if the unexpected phenotype persists.
-
Use a known carbonic anhydrase inhibitor, such as acetazolamide (AZA), as a positive control to determine if the observed off-target effect phenocopies CA inhibition[1][3].
-
-
pH Measurements: If feasible for your experimental system (e.g., cell culture media, cell lysate), measure pH to check for disturbances that could be linked to CA inhibition.
Issue: My results with this compound are inconsistent, especially at higher concentrations.
Possible Cause: At concentrations in the low micromolar range, you may be observing mixed effects from the inhibition of both NLRP3 and CA2, leading to variability.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve for your primary assay. An unusual curve shape or a second inflection point might suggest engagement of a secondary, lower-affinity target.
-
Lower Concentration: Whenever possible, use the lowest effective concentration of this compound that achieves NLRP3 inhibition to minimize off-target effects on CA2. The IC50 for NLRP3 is over 1000-fold lower than for CA2[2][8].
Data Presentation
Table 1: Comparative Inhibitory Potency of this compound
| Target Protein | IC50 Value | Type of Inhibition | Reference |
| NLRP3 | 7.5 - 8.1 nM | Direct, Specific | [8] |
| Carbonic Anhydrase 2 (CA2) | 11 µM | Noncompetitive | [1][2][9] |
Table 2: Hanes-Woolf Analysis of this compound on CA2 Activity
This table summarizes the kinetic data demonstrating the noncompetitive inhibition of CA2 by this compound. The slope of the Hanes-Woolf plot is shown at various concentrations of the inhibitor.
| This compound Concentration (µM) | Slope | R2 |
| 100 | 3.17 | 0.94 |
| 40 | 9.51 | 0.95 |
| 16 | 20.19 | 0.96 |
| 6.4 | 26.55 | 0.95 |
| 2.56 | 31.74 | 0.96 |
| 1.02 | 33.59 | 0.95 |
| 0 (DMSO) | 29.03 | 0.96 |
| Data sourced from Kennedy et al., 2021.[1][2][9] |
Experimental Protocols
1. CA2 Esterase Activity Assay
This biochemical assay is used to determine the inhibitory activity of this compound on CA2.
-
Principle: Carbonic anhydrases also exhibit esterase activity. The assay measures the hydrolysis of the substrate para-nitrophenyl acetate (p-NPA) to para-nitrophenol (p-NP), which can be quantified spectrophotometrically at 405 nm.
-
Reagents:
-
Human Carbonic Anhydrase II (CA2) enzyme
-
Assay Buffer (e.g., Tris-SO4, pH 7.6)
-
para-Nitrophenyl acetate (p-NPA) substrate
-
This compound (or other test compounds)
-
DMSO (vehicle control)
-
-
Procedure:
-
Prepare a solution of CA2 (e.g., 85 nM) in the assay buffer.
-
Add varying concentrations of this compound (e.g., 1 µM to 100 µM) or DMSO to the enzyme solution.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the p-NPA substrate (e.g., 0.125 mM to 1 mM).
-
Immediately measure the change in absorbance at 405 nm over time using a plate reader.
-
Calculate the initial reaction velocity (V0).
-
Plot the residual enzyme activity against the logarithm of this compound concentration to determine the IC50 value.
-
For mechanism studies, perform the assay with varying concentrations of both substrate and inhibitor and analyze the data using a Hanes-Woolf plot ([S]/V0 vs. [S]).
-
2. Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling
This method assesses the direct binding of a compound to its target protein in a cellular context.
-
Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
-
Procedure (Simplified):
-
Culture cells (e.g., macrophages) and treat them with either this compound (e.g., 10 µM) or a vehicle control (DMSO).
-
Harvest the cells and lyse them.
-
Divide the lysate from each treatment group into several aliquots.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes), followed by cooling.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the abundance of CA2 in the soluble fraction using methods like Western Blotting or mass spectrometry-based proteomics.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization and direct binding.
-
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for identifying and validating CA2 as an this compound off-target.
References
- 1. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A probe for NLRP3 inflammasome inhibitor this compound identifies CA2 as novel target | Imperial News | Imperial College London [imperial.ac.uk]
- 5. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A probe for NLRP3 inflammasome inhibitor this compound identifies carbonic anhydrase 2 as a novel target [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating the In Vivo Hepatotoxicity of MCC950
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential hepatotoxicity of the NLRP3 inflammasome inhibitor, MCC950, observed in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of this compound from in vivo studies?
A1: The in vivo hepatotoxicity profile of this compound is complex and presents a significant discrepancy between preclinical animal models and human clinical trials. In numerous preclinical studies using mouse models of various liver diseases—such as non-alcoholic steatohepatitis (NASH), acute liver injury (ALI), and cholestatic liver injury—this compound has demonstrated a hepatoprotective effect.[1][2] This is evidenced by a reduction in serum levels of key liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][3]
Conversely, a Phase II clinical trial of this compound in patients with rheumatoid arthritis was terminated due to observations of elevated liver enzymes, indicating drug-induced hepatotoxicity in humans.[4][5][6] While the trial's termination is widely reported, specific quantitative data on the extent of liver enzyme elevation have not been made publicly available.
Q2: Why do preclinical animal studies show a hepatoprotective effect of this compound, while human trials indicated hepatotoxicity?
A2: The reasons for this translational failure are not definitively established but may be attributable to several factors:
-
Dose and Exposure: The doses used in clinical trials, particularly the high dose of 1200 mg daily, may have resulted in exposures that engaged off-target effects not apparent at the doses used in preclinical models.[5]
-
Metabolic Differences: Humans and preclinical animal models (typically rodents) have different expression profiles and activities of drug-metabolizing enzymes, such as cytochrome P450s. This can lead to the formation of different metabolites, some of which may be hepatotoxic. This compound is metabolized by several P450 enzymes, and while its major human metabolite is significantly less potent in inhibiting NLRP3, other minor metabolites or the parent compound itself could contribute to toxicity at high concentrations.[7]
-
Disease Context: The preclinical studies often evaluate this compound in the context of an existing liver injury model (e.g., chemically induced or diet-induced). In these scenarios, the potent anti-inflammatory effects of NLRP3 inhibition may outweigh any intrinsic hepatotoxic potential, resulting in a net protective outcome. In the clinical trial, the underlying disease was rheumatoid arthritis, and the participants may not have had pre-existing liver inflammation that could be ameliorated by the drug.[8][9]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to liver injury. These effects might not be observed at the therapeutic concentrations used in animal models.
Q3: My in vivo study with this compound is showing unexpected elevations in liver enzymes. What should I do?
A3: If you observe elevated liver enzymes (e.g., ALT, AST) in your in vivo study, a systematic troubleshooting approach is recommended. Please refer to the troubleshooting guide and the experimental workflow diagram below. Key steps include:
-
Verify the Finding: Repeat the liver enzyme measurements from stored serum samples or from a new set of samples to rule out technical error.
-
Review Dosing and Formulation: Confirm that the correct dose of this compound was administered and that the vehicle used for formulation is non-toxic and appropriate for the route of administration.
-
Histopathological Analysis: Perform a histopathological examination of the liver tissue to characterize the nature of the injury (e.g., necrosis, cholestasis, steatosis).
-
Consider the Model: The underlying health of the animals and the specifics of your experimental model could influence susceptibility to drug-induced liver injury.
-
Dose-Response Assessment: If feasible, conduct a dose-response study to determine if the observed hepatotoxicity is dose-dependent.
Data Presentation: Summary of Preclinical In Vivo Studies
The following tables summarize the effects of this compound on liver enzymes in various preclinical models of liver injury, where it has shown hepatoprotective effects.
Table 1: Effect of this compound on Serum ALT and AST in a Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Mouse Model
| Treatment Group | Time Point | Serum ALT (U/L) | Serum AST (U/L) |
| Control | - | ~25 | ~50 |
| CCl₄ + Vehicle | Day 1 | ~4500 | ~6000 |
| CCl₄ + this compound | Day 1 | ~2000 | ~3500 |
| CCl₄ + Vehicle | Day 2 | ~1500 | ~2500 |
| CCl₄ + this compound | Day 2 | ~500 | ~1000 |
Data are approximate values interpreted from graphical representations in the cited literature.[1]
Table 2: Effect of this compound on Serum ALT and AST in a Ketamine-Induced Liver Injury Rat Model
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Control | ~40 | ~110 |
| Ketamine + Vehicle | ~75 | ~200 |
| Ketamine + this compound | ~50 | ~140 |
Data are approximate values interpreted from graphical representations in the cited literature.[10]
Experimental Protocols
1. Protocol for Measurement of Serum ALT and AST
This protocol outlines a general procedure for the colorimetric measurement of ALT and AST in mouse serum, which is a common method for assessing liver damage.
-
Sample Collection and Preparation:
-
Collect blood from mice via an appropriate method (e.g., cardiac puncture, tail vein).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (using a commercial kit):
-
Bring all reagents, serum samples, and standards to room temperature before use.
-
Prepare a standard curve according to the kit manufacturer's instructions.
-
Add a small volume of serum (typically 5-10 µL) to a 96-well microplate.
-
Add the reaction reagent, which contains the necessary substrates for the ALT or AST enzymatic reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add a color developer and incubate for a further 10-20 minutes at 37°C.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 505 nm) using a microplate reader.
-
Calculate the ALT and AST concentrations in the samples by comparing their absorbance to the standard curve.
-
2. Protocol for Liver Histopathology
This protocol provides a general workflow for the histological examination of liver tissue to assess for signs of drug-induced injury.
-
Tissue Collection and Fixation:
-
Euthanize the animal and immediately perfuse with phosphate-buffered saline (PBS) to remove blood.
-
Excise the liver and wash it in cold PBS.
-
Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear the tissue with an agent like xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.
-
-
Microscopic Examination:
-
Dehydrate the stained slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope.
-
A pathologist should evaluate the liver architecture for signs of injury, including:
-
Hepatocellular necrosis or apoptosis: Death of liver cells.
-
Inflammatory cell infiltration: Presence of immune cells.
-
Steatosis: Accumulation of fat droplets.
-
Cholestasis: Accumulation of bile.
-
Fibrosis: Scarring of the liver tissue.
-
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
References
- 1. This compound Ameliorates Acute Liver Injury Through Modulating Macrophage Polarization and Myeloid-Derived Suppressor Cells Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective NLRP3 inflammasome inhibitor this compound alleviates cholestatic liver injury and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of NLRP3 Inflammasome in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Rheumatoid Arthritis Cause Elevated Liver Enzymes? [healthline.com]
- 10. Downregulation of the NLRP3/Caspse-1 Pathway Ameliorates Ketamine-Induced Liver Injury and Inflammation in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MCC950 In Vitro Efficacy
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of efficacy with the NLRP3 inflammasome inhibitor MCC950 in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing any inhibition of IL-1β secretion after treating my cells with this compound?
Possible Cause 1: Inadequate NLRP3 Inflammasome Activation.
This compound is a specific inhibitor of the NLRP3 inflammasome.[1][2] Therefore, for its effect to be observed, the NLRP3 inflammasome must be robustly activated. The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2)[1][3].
-
Troubleshooting Steps:
-
Ensure Proper Priming (Signal 1): Priming is typically achieved by treating cells with agonists for Toll-like receptors (TLRs), such as lipopolysaccharide (LPS), or with cytokines like TNF-α. This step upregulates the expression of NLRP3 and pro-IL-1β.[3] Confirm that your priming agent is active and used at an optimal concentration and duration.
-
Confirm Potent Activation (Signal 2): After priming, a second stimulus is required to activate the NLRP3 inflammasome. Common activators include ATP, nigericin, or monosodium urate (MSU) crystals.[1] Ensure the concentration and incubation time of your activator are sufficient to induce a strong IL-1β response in your positive control (no this compound).
-
Optimize Activator Concentration: The optimal concentration of NLRP3 activators can vary between cell types. Perform a dose-response experiment for your chosen activator to determine the optimal concentration for inducing IL-1β secretion in your specific cell line.
-
Possible Cause 2: Incorrect this compound Concentration or Treatment Timing.
-
Troubleshooting Steps:
-
Verify this compound Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions, but it typically falls within the nanomolar to low micromolar range.[1][4] Prepare fresh dilutions of this compound for each experiment.
-
Optimize Treatment Timing: this compound should be added to the cell culture before the addition of the NLRP3 activator (Signal 2). A pre-incubation period of 30-60 minutes is common.[2][5] this compound does not inhibit the priming step.[2]
-
Possible Cause 3: Issues with this compound Stock Solution.
-
Troubleshooting Steps:
-
Proper Dissolution: this compound is typically dissolved in DMSO.[1][6] Ensure the compound is fully dissolved. For the sodium salt of this compound, it can also be soluble in water.[7]
-
Storage and Stability: Store the stock solution at -20°C. Reconstituted this compound is stable for up to 6 months at -20°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[7]
-
Q2: this compound is inhibiting IL-1β, but the effect is weaker than expected.
Possible Cause 1: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to stimuli.
-
Serum Concentration: Some protocols recommend reducing or removing serum from the media during the experiment, as components in serum can interfere with the assay. For instance, some protocols use FBS-free DMEM for incubation steps.[8]
-
Possible Cause 2: Cell Type-Dependent Efficacy.
-
Troubleshooting Steps:
-
Cell Line Considerations: The efficacy of this compound can vary between different cell types, which may be due to differences in the expression of inflammasome components like ASC.[9] For example, RAW264.7 macrophages do not express sufficient levels of ASC for full inflammasome complex formation.[8] Consider using cell lines known to have a robust NLRP3 response, such as bone marrow-derived macrophages (BMDMs), human monocyte-derived macrophages (HMDMs), or the THP-1 monocytic cell line.[2][4]
-
Q3: I'm observing cytotoxicity in my cell cultures after treatment with this compound.
Possible Cause 1: High Concentration of this compound.
While this compound is generally not considered cytotoxic at its effective inhibitory concentrations, high micromolar concentrations may lead to off-target effects and cytotoxicity.[10][11]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type. The IC50 for NLRP3 inhibition is in the nanomolar range, so high concentrations are often unnecessary.[2][7]
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, LDH release) to assess the cytotoxic effects of this compound at the concentrations you are using.
-
Possible Cause 2: Off-Target Effects.
At higher concentrations (in the micromolar range), this compound has been shown to inhibit other proteins, such as Carbonic Anhydrase 2 (CA2).[11]
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Stick to the lowest concentration of this compound that gives you effective inhibition of the NLRP3 inflammasome to minimize the risk of off-target effects.
-
Q4: My results with this compound are inconsistent between experiments.
Possible Cause 1: Variability in Reagents.
-
Troubleshooting Steps:
-
LPS Potency: The potency of LPS can vary between lots. It is advisable to test each new lot of LPS to ensure consistent priming.
-
Reagent Preparation: Prepare fresh dilutions of this compound and activators for each experiment.
-
Possible Cause 2: Experimental Procedure.
-
Troubleshooting Steps:
-
Consistent Timing: Ensure that the timing of cell plating, priming, inhibitor treatment, and activation is kept consistent across all experiments.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate concentrations of all reagents.
-
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| IC50 (IL-1β release) | Mouse BMDM | ~7.5 nM | [2][7] |
| Human MDM | ~8.1 nM | [4] | |
| THP-1 (pyroptosis) | 0.2 µM | [11] | |
| Working Concentration | Cell Culture Assays | 300 nM - 10 µM | [1] |
| Off-Target IC50 (CA2) | Biochemical Assay | 11 µM | [11][12] |
| Solubility | DMSO | 10 mg/ml | [1] |
| Water (sodium salt) | 30 mg/ml | [7] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Murine Macrophages (J774A.1)
This protocol is adapted from a published caspase-1 activity assay procedure.[8]
-
Cell Culture:
-
Culture J774A.1 macrophages in high-glucose DMEM supplemented with 10% FBS and 0.1 mg/ml penicillin-streptomycin-glutamine (PSG) solution.
-
Seed 0.5 x 10^6 cells per well in a 12-well plate and culture for 24 hours.
-
-
Inhibitor Pre-incubation:
-
Wash cells twice with FBS-free DMEM.
-
Pre-incubate cells with the desired concentration of this compound (e.g., 1 µM) in 1 ml of FBS-free DMEM for 14 hours. Include a vehicle control (DMSO).
-
-
Priming (Signal 1):
-
After the 14-hour pre-incubation, add LPS to a final concentration of 100 ng/ml.
-
Incubate for 4 hours.
-
-
Activation (Signal 2):
-
Add ATP to a final concentration of 3 mM.
-
Incubate for 2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant to measure secreted IL-1β (using an ELISA kit) or caspase-1 activity (using a specific activity assay).
-
Cell lysates can also be prepared to measure intracellular pro-IL-1β and other proteins by Western blot.
-
Protocol 2: IL-1β ELISA
-
Plate Coating: Coat a 96-well plate with a capture antibody against IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add your cell culture supernatants (and standards) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody against IL-1β. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop.
-
Stop Solution and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm.
Protocol 3: Caspase-1 Activity Assay
A common method for measuring caspase-1 activity is a luminescence-based assay.[13][14]
-
Sample Preparation: Collect cell culture supernatant.
-
Assay Reagent: Use a commercial caspase-1 activity assay kit (e.g., Caspase-Glo® 1). The reagent typically contains a specific caspase-1 substrate (e.g., Ac-YVAD-aminoluciferin) and a luciferase.
-
Measurement: Add the Caspase-Glo® 1 reagent to the supernatant. The cleavage of the substrate by active caspase-1 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-1 activity.
-
Specificity Control: To ensure the signal is specific to caspase-1, run a parallel reaction with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[8]
Visualizations
NLRP3 Inflammasome Activation Pathway and this compound Inhibition
Caption: NLRP3 inflammasome signaling and this compound's point of inhibition.
Troubleshooting Workflow for Lack of this compound Efficacy
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. MCC-950 (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 8. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 9. The effects of NLRP3 inflammasome inhibition by this compound on LPS-induced pancreatic adenocarcinoma inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MCC950 in THP-1 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MCC950 to study the NLRP3 inflammasome in THP-1 cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 of this compound in THP-1 cells?
The half-maximal inhibitory concentration (IC50) of this compound in THP-1 cells can vary depending on the experimental conditions, particularly the endpoint being measured and the activator used. Reported IC50 values are typically in the nanomolar range. For instance, against nigericin-induced ASC speck formation in undifferentiated THP-1 cells, the IC50 is approximately 3 nM.[1] When measuring IL-1β release in PMA-differentiated THP-1 cells stimulated with nigericin, the IC50 is around 4 nM, and against ATP-induced IL-1β release, it is approximately 60 nM.[1] Other studies have reported IC50 values for IL-1β release in the range of 14.3 nM to 124 nM.[2][3]
Q2: How should I prepare and use this compound in my experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture is low (e.g., <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[3]
Q3: What are the key steps for activating the NLRP3 inflammasome in THP-1 cells to test this compound efficacy?
A two-signal model is required for NLRP3 inflammasome activation.[4][5]
-
Signal 1 (Priming): THP-1 cells are typically primed with a Toll-like receptor (TLR) agonist, most commonly lipopolysaccharide (LPS), for several hours.[1][3] This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the NLRP3 inflammasome complex. Common activators include nigericin, ATP, or crystalline substances like monosodium urate (MSU) crystals.[1][5]
Troubleshooting Guide
Issue 1: this compound does not inhibit IL-1β release or shows a very high IC50.
| Potential Cause | Troubleshooting Steps |
| Suboptimal LPS Priming | Ensure THP-1 cells are adequately primed with LPS. The concentration and duration of LPS treatment can be optimized (e.g., 1 µg/mL for 3 hours to overnight).[1][3] Inadequate priming leads to insufficient pro-IL-1β and NLRP3 expression for a robust readout. |
| Ineffective NLRP3 Activator | Verify the activity of your NLRP3 activator (e.g., nigericin, ATP). Use a positive control to confirm that the activator is inducing a strong IL-1β response in the absence of this compound. The concentration and incubation time of the activator may need optimization.[1] |
| Presence of Serum | High serum concentrations in the culture medium can increase the IC50 of this compound due to high protein binding.[3] Consider reducing the serum concentration during the this compound treatment and activation steps. |
| Cell Differentiation State | THP-1 cells can be used in their undifferentiated monocytic state or differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).[1][4] The differentiation status can influence the response. Ensure consistent differentiation protocols. |
| Incorrect Timing of this compound Addition | This compound should be added to the cells before the NLRP3 activator. A typical pre-incubation time is 30 minutes.[1] |
Issue 2: High background IL-1β levels in unstimulated control wells.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Contamination | Check for microbial contamination in your cell cultures, as this can activate inflammasomes. |
| Endotoxins in Reagents | Use endotoxin-free reagents and consumables to prevent non-specific inflammasome activation. |
| Over-confluent Cells | High cell density can lead to cell stress and spontaneous inflammasome activation. Ensure cells are seeded at an appropriate density. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Passage Number | Use THP-1 cells within a consistent and low passage number range, as their characteristics can change over time in culture. |
| Inconsistent Priming and Activation | Standardize the concentrations and incubation times for LPS priming and NLRP3 activation across all experiments. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. |
Experimental Protocols
Protocol 1: this compound Dose-Response in PMA-Differentiated THP-1 Cells (IL-1β Release)
-
Cell Seeding and Differentiation:
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3 hours.[3]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.[1] Include a vehicle control (DMSO).
-
-
NLRP3 Activation:
-
Data Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
-
Protocol 2: ASC Speck Formation Assay in Undifferentiated THP-1 Cells
-
Cell Seeding:
-
Seed undifferentiated THP-1 cells (e.g., THP-1-ASC-GFP or THP-1-ASC-Cerulean reporter cells) in a 96-well imaging plate.
-
-
Priming:
-
Prime the cells with 1 µg/mL LPS overnight.[1]
-
-
This compound Treatment:
-
Pre-treat the cells with a range of this compound concentrations for 30 minutes.[1]
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome with 10 µM nigericin for 1 hour.[1]
-
-
Imaging and Analysis:
-
Fix the cells and stain the nuclei (e.g., with DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the number of ASC specks per cell or per field of view.
-
Determine the IC50 of this compound for ASC speck formation.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in THP-1 Cells
| Cell Type | Activator | Readout | IC50 (nM) | Reference |
| Undifferentiated THP-1 | Nigericin | ASC Speck Formation | 3 | [1] |
| Differentiated THP-1 | Nigericin | IL-1β Release | 4 | [1] |
| Differentiated THP-1 | ATP | IL-1β Release | 60 | [1] |
| Differentiated THP-1 | Nigericin | IL-1β Release | 14.3 | [2] |
| Differentiated THP-1 | Nigericin | IL-1β Release | 124 | [3] |
Signaling Pathways and Workflows
Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.
References
- 1. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
MCC950 Technical Support Center: Stability and Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of MCC950 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage, handling, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial for maintaining the potency and stability of this compound. For the lyophilized powder, it is recommended to store it at -20°C, where it can be stable for several years.[1][2] Once reconstituted in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Under these conditions, the solution is generally stable for at least one to six months.[1]
Q2: In which solvents should I dissolve this compound, and are there any I should avoid?
A2: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] For most in vitro experiments, DMSO is the solvent of choice. This compound has very poor solubility in aqueous solutions.[2] Therefore, it is not recommended to store this compound in aqueous buffers for more than a day.[2] When preparing working solutions for cell culture, it is best to dilute the DMSO stock solution into the aqueous medium immediately before use.
Q3: How stable is this compound in an aqueous solution or cell culture medium?
A3: this compound, like other sulfonylurea-containing compounds, is susceptible to hydrolysis in aqueous environments, particularly under acidic conditions.[1] It is not recommended to store this compound in aqueous solutions for extended periods. For cell culture experiments, prepare fresh dilutions from a frozen DMSO stock just before application to the cells.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for sulfonylurea compounds like this compound is the cleavage of the sulfonylurea bridge, especially under acidic conditions. This hydrolysis would result in the formation of the corresponding sulfonamide and amine fragments. Additionally, in biological systems, this compound can be metabolized. One major metabolite identified in human liver microsomes is a hydroxylated form of this compound, which is approximately 170-fold less potent in inhibiting the NLRP3 inflammasome.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in my long-term experiment. | 1. Degradation of this compound in stock solution: Improper storage (e.g., frequent freeze-thaw cycles, storage at room temperature, prolonged storage of diluted aqueous solutions).2. Hydrolysis in aqueous media: this compound is unstable in aqueous solutions over time.3. Interaction with other components: Potential for interactions with components in complex media leading to degradation. | 1. Prepare fresh stock solutions: If the stock solution is old or has been handled improperly, prepare a fresh stock from lyophilized powder.2. Aliquot stock solutions: Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles.3. Prepare working solutions fresh: Dilute the stock solution into your aqueous experimental buffer or media immediately before each experiment.4. Perform a stability check: If you suspect degradation, you can perform a stability analysis using HPLC-UV or LC-MS (see Experimental Protocols section). |
| I observe a color change or precipitation in my this compound stock solution. | 1. Precipitation: The concentration of this compound may be too high for the solvent, or the temperature may have dropped significantly, causing it to fall out of solution.2. Degradation: A color change could indicate chemical degradation of the compound.3. Contamination: The stock solution may have been contaminated. | 1. Gently warm the solution: If precipitation is suspected, gently warm the vial to 37°C and vortex to see if the precipitate redissolves. Do not boil.2. Centrifuge the solution: If the precipitate does not redissolve, it may be due to degradation or contamination. Centrifuge the vial and use the clear supernatant, but be aware that the concentration may be lower than expected. It is highly recommended to prepare a fresh stock.3. Discard if color changes: If a noticeable color change has occurred, it is a strong indicator of degradation, and the solution should be discarded. |
| My in vitro results with this compound are inconsistent between experiments. | 1. Inaccurate pipetting of stock solution: Viscous DMSO stock can be difficult to pipette accurately.2. Incomplete dissolution: this compound may not be fully dissolved in the stock solution.3. Variable cell conditions: Differences in cell density, passage number, or health can affect the cellular response to the inhibitor. | 1. Use positive displacement pipettes: For viscous DMSO stocks, positive displacement pipettes can improve accuracy.2. Ensure complete dissolution: After adding DMSO to the lyophilized powder, vortex thoroughly and visually inspect for any undissolved particles.3. Standardize cell culture procedures: Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments. |
| This compound shows lower than expected potency in my cellular assay. | 1. Degraded this compound: As mentioned above, the compound may have degraded.2. High protein binding: this compound may bind to proteins in the cell culture serum, reducing its effective free concentration.3. Cell permeability issues: Although generally cell-permeable, different cell types may have varying uptake efficiencies. | 1. Use fresh this compound: Always start with a fresh, properly stored stock solution.2. Consider serum concentration: If possible, perform experiments in lower serum concentrations to assess the impact of protein binding.3. Increase incubation time or concentration: As a test, you can try increasing the incubation time or the concentration of this compound to see if the expected effect is achieved. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a given solvent over time using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
1. Materials:
- This compound (lyophilized powder and prepared stock solution)
- HPLC-grade solvent (e.g., DMSO, acetonitrile, water)
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile phase A: Water with 0.1% formic acid
- Mobile phase B: Acetonitrile with 0.1% formic acid
- Autosampler vials
2. Procedure:
- Prepare a fresh standard: Accurately weigh a small amount of lyophilized this compound and dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL). This will serve as your time-zero (T0) reference standard.
- Sample preparation: Take an aliquot of the this compound solution you wish to test for stability.
- HPLC analysis:
- Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan, but a wavelength around 254 nm is a common starting point for aromatic compounds).
- Equilibrate the C18 column with the initial mobile phase conditions.
- Inject a known volume (e.g., 10 µL) of the T0 standard and the test sample.
- Run a gradient elution method. An example gradient could be:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-18 min: 90% B
- 18-20 min: 90% to 10% B
- 20-25 min: 10% B
- The flow rate can be set to 1 mL/min.
- Data analysis:
- Identify the peak corresponding to this compound in the chromatogram of the T0 standard. Note its retention time.
- In the chromatogram of your test sample, quantify the peak area of this compound at the same retention time.
- Look for the appearance of new peaks, which could indicate degradation products.
- Compare the peak area of this compound in your test sample to the peak area of the T0 standard to determine the percentage of this compound remaining.
- Long-term stability study:
- Store aliquots of your this compound solution under different conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
- At various time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each condition using the HPLC method described above and compare the results to the T0 standard.
Visualizations
Caption: this compound directly inhibits the ATPase activity of active NLRP3, preventing inflammasome assembly.
Caption: A logical workflow for conducting a long-term stability study of this compound.
References
- 1. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing MCC950 Toxicity with Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cell viability assays to determine the toxicity of MCC950, a potent and selective NLRP3 inflammasome inhibitor. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your experimental design and data interpretation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and common cell viability assays.
MTT/XTT/MTS/WST-8 Assays (Tetrazolium Reduction Assays)
Question: My MTT assay results show unexpected cytotoxicity with this compound, even at low concentrations. How can I troubleshoot this?
Answer:
Unexpected cytotoxicity in MTT and similar tetrazolium reduction assays can arise from several factors. Here’s a systematic approach to troubleshooting:
-
This compound Interference with Formazan Crystal Formation/Solubilization:
-
Issue: The chemical structure of this compound or its metabolites might interfere with the reduction of the tetrazolium salt or the solubilization of the resulting formazan crystals.
-
Troubleshooting:
-
Control Experiment: Run a cell-free control with your assay medium, this compound at various concentrations, and the MTT reagent. This will help determine if this compound directly reacts with the assay components.
-
Alternative Solubilization Agent: If you suspect interference with formazan solubilization, try different solubilizing agents (e.g., DMSO, isopropanol with HCl).
-
Switch to a Different Assay: If interference is confirmed, consider using a non-tetrazolium-based assay like the LDH assay or a fluorescent live/dead stain.
-
-
-
Off-Target Effects:
-
Issue: While this compound is a selective NLRP3 inhibitor, it can have off-target effects at higher concentrations. One identified off-target is Carbonic Anhydrase 2 (CA2). Inhibition of CA2 can disrupt cellular pH homeostasis, which may impact cell viability.
-
Troubleshooting:
-
Dose-Response Curve: Ensure you are using a comprehensive dose-response curve to identify the threshold for off-target effects.
-
Correlate with Target Engagement: If possible, correlate your cytotoxicity data with NLRP3 inhibition data (e.g., IL-1β release) to distinguish between on-target and off-target effects.
-
-
-
Cell Culture Conditions:
-
Issue: The sensitivity of cells to this compound can be influenced by cell density, passage number, and media components.
-
Troubleshooting:
-
Optimize Cell Seeding Density: Ensure a linear relationship between cell number and absorbance in your MTT assay.
-
Standardize Cell Passage Number: Use cells within a consistent and low passage number range.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their activity.
-
-
Question: I am observing a decrease in mitochondrial activity with this compound in my MTT assay. Does this definitively mean the compound is cytotoxic?
Answer:
Not necessarily. A decrease in mitochondrial activity, as measured by MTT reduction, can indicate a few possibilities:
-
Cytotoxicity: this compound could be inducing apoptosis or necrosis, leading to a loss of metabolically active cells.
-
Mitochondrial Respiration Effects: this compound may directly affect mitochondrial respiration without necessarily causing cell death. Some studies suggest that this compound can impact mitochondrial reactive oxygen species (ROS) production.
-
Cytostatic Effects: The compound might be inhibiting cell proliferation without killing the cells. In this case, the total metabolic activity of the culture would be lower compared to the control over time.
To differentiate between these possibilities, it is recommended to use a multi-assay approach. For example, you can combine the MTT assay with:
-
An LDH assay to measure membrane integrity and necrosis.
-
An Annexin V/PI apoptosis assay to specifically detect apoptotic and necrotic cells.
-
A cell counting method (e.g., trypan blue exclusion) to assess cell proliferation.
LDH (Lactate Dehydrogenase) Assay
Question: My LDH assay shows high background noise when testing this compound. What could be the cause and how can I fix it?
Answer:
High background in an LDH assay can obscure the detection of cytotoxicity. Here are common causes and solutions:
-
Serum in Culture Media:
-
Issue: Fetal bovine serum (FBS) contains endogenous LDH, which contributes to high background signal.
-
Troubleshooting:
-
Reduce Serum Concentration: If possible for your cell type, reduce the FBS concentration in your culture medium during the this compound treatment period.
-
Use Serum-Free Medium: For short-term experiments, consider using a serum-free medium.
-
Include Proper Controls: Always include a "medium-only" background control and subtract this value from all other readings.
-
-
-
This compound Interference with the Assay Reaction:
-
Issue: It's possible for small molecules to interfere with the enzymatic reaction of the LDH assay.
-
Troubleshooting:
-
Cell-Free Control: Include a control with your highest concentration of this compound in the culture medium without cells to check for direct interference with the assay reagents.
-
Spike-in Control: To test for inhibition of the LDH enzyme, you can add a known amount of LDH (positive control) to wells containing your experimental concentrations of this compound and compare the readings to a control with LDH only.
-
-
-
Cell Lysis from Handling:
-
Issue: Rough handling of cells during media changes or reagent addition can cause premature cell lysis and LDH release.
-
Troubleshooting:
-
Gentle Technique: Use gentle pipetting techniques and avoid excessive agitation of the plate.
-
Centrifugation for Suspension Cells: For suspension cells, centrifuge the plate and carefully remove the supernatant to avoid disturbing the cell pellet.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in vitro?
A1: Generally, this compound is considered non-toxic to a wide range of cell lines at concentrations effective for NLRP3 inhibition (typically in the nanomolar to low micromolar range). However, at higher concentrations, off-target effects can lead to cytotoxicity. The cytotoxic concentration (CC50) can vary significantly depending on the cell type and assay duration. For example, in THP-1 cells, a CC50 of 81.35 µM has been reported after 72 hours of incubation.
Q2: Are there known off-target effects of this compound that could contribute to cytotoxicity?
A2: Yes, the primary known off-target of this compound is Carbonic Anhydrase 2 (CA2), which this compound inhibits with an IC50 of approximately 11 µM. Carbonic anhydrases are involved in regulating cellular pH. Inhibition of these enzymes can lead to disruptions in pH homeostasis, which can impact cell viability and proliferation.
Q3: this compound is an inhibitor of pyroptosis, a form of lytic cell death. How can I distinguish between the cytoprotective effect of inhibiting pyroptosis and potential cytotoxicity of the compound itself?
A3: This is a critical consideration. Here’s how you can differentiate:
-
Use an NLRP3 Activation Model: Perform your viability assays in the presence and absence of an NLRP3 activator (e.g., LPS + nigericin or ATP).
-
If this compound increases cell viability in the presence of the activator, it indicates a cytoprotective effect through pyroptosis inhibition.
-
If this compound decreases cell viability in the absence of the activator, it suggests direct cytotoxicity.
-
-
Measure Caspase-1 Activity: Since pyroptosis is dependent on caspase-1, measuring its activity can provide a more specific readout of NLRP3 inflammasome inhibition. A decrease in caspase-1 activity in your stimulated cells treated with this compound would confirm on-target engagement.
-
Apoptosis vs. Necrosis Assays: Use assays like Annexin V/PI staining to differentiate between different forms of cell death. Pyroptosis results in a necrotic-like phenotype (PI positive). If this compound treatment in unstimulated cells leads to an increase in Annexin V positive/PI negative cells, it may be inducing apoptosis through an off-target mechanism.
Q4: Which cell viability assay is best for assessing this compound toxicity?
A4: There is no single "best" assay. A multi-assay approach is highly recommended to get a comprehensive understanding.
-
MTT/Metabolic Assays: Good for initial screening but can be prone to interference and do not distinguish between cytostatic and cytotoxic effects.
-
LDH Assay: A good complementary assay to MTT as it measures a different aspect of cell death (membrane integrity). It is particularly useful for detecting necrosis and pyroptosis.
-
Apoptosis Assays (Annexin V/PI, TUNEL): Essential for determining the mechanism of cell death (apoptosis vs. necrosis/pyroptosis).
-
Caspase Activity Assays: Useful for confirming on-target inhibition of the NLRP3-caspase-1 pathway.
Q5: Have there been reports of this compound-induced liver or kidney toxicity?
A5: While many in vitro studies show no toxicity, some in vivo studies in animal models have reported potential for liver and kidney toxicity, particularly at higher doses or in specific disease models. For example, one study in a model of diabetic kidney disease showed that this compound treatment was associated with increased renal inflammation and injury. This highlights the importance of careful dose selection and monitoring for potential toxicities in in vivo studies.
Quantitative Data on this compound Cytotoxicity
The following table summarizes reported IC50 (half-maximal inhibitory concentration for NLRP3) and CC50 (half-maximal cytotoxic concentration) values for this compound in various cell lines. Note that experimental conditions such as incubation time and the specific viability assay used can influence these values.
| Cell Line | Assay Type | Incubation Time | IC50 (NLRP3 Inhibition) | CC50 / Cytotoxicity | Reference |
| Mouse BMDMs | IL-1β ELISA | 1 hour | ~7.5 nM | Not cytotoxic at 10 µM | |
| Human MDMs | IL-1β ELISA | 1 hour | ~8.1 nM | Not cytotoxic at 10 µM | |
| THP-1 | CCK-8 | 72 hours | - | 81.35 µM | |
| THP-1 | MTT | 72 hours | - | 98.83 µM | |
| HEK293 | Not specified | Not specified | - | > 62.5 µM | |
| HepG2 | Not specified | Not specified | - | > 62.5 µM | |
| J774a murine macrophages | Alamar Blue | 3 days | - | Negligible up to 20 µM | |
| Human coronary artery endothelial cells | Alamar Blue | 3 days | - | Negligible up to 20 µM | |
| Smooth muscle cells (SMCs) | Alamar Blue | 3 days | - | Negligible up to 20 µM | |
| Pancreatic Cancer Cells (Panc10.05, SW1990, PANC1) | CellTiter-Glo | 24 hours | - | No significant change alone |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol provides a general framework for measuring LDH release.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Background Control: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate (for suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with this compound, harvest both adherent and suspension cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: On-target effect of this compound on the NLRP3 inflammasome pathway.
Caption: Potential off-target toxicity pathway of this compound via Carbonic Anhydrase 2.
Caption: General experimental workflow for assessing this compound toxicity.
Technical Support Center: Unexpected Phenotypic Effects of MCC950 in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic effects of MCC950 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NACHT domain of the NLRP3 protein, specifically interacting with the Walker B motif.[2][3] This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis, which is a critical step for NLRP3 oligomerization and subsequent inflammasome activation.[3][4] Consequently, this compound blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, as well as pyroptotic cell death.[1][2][4]
Q2: I'm observing effects in my primary cells that are not related to NLRP3 inhibition. What could be the cause?
While this compound is highly selective for NLRP3, off-target effects have been reported. One significant off-target is Carbonic Anhydrase 2 (CA2), which this compound inhibits noncompetitively.[4] Depending on the primary cell type and experimental conditions, this could lead to unexpected phenotypic changes. Additionally, some studies suggest that this compound may influence mitochondrial function, such as reducing mitochondrial reactive oxygen species (ROS).[5] It is also important to consider the purity of the this compound compound and to rule out any potential effects of the vehicle (e.g., DMSO).
Q3: Is this compound cytotoxic to primary cells?
The cytotoxicity of this compound appears to be cell-type and concentration-dependent. Several studies on bone marrow-derived macrophages (BMDMs) and other immune cells have shown no significant cytotoxicity at concentrations effective for NLRP3 inhibition (e.g., up to 1 µM).[6] However, it is crucial to perform a dose-response viability assay for your specific primary cell type to determine the optimal non-toxic concentration for your experiments.
Q4: I am seeing a reduction in TNF-α levels in my experiment after this compound treatment. Is this an expected effect?
The effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) appears to be context-dependent and is not a direct, expected outcome of NLRP3 inhibition. The priming step of NLRP3 inflammasome activation, which involves NF-κB signaling and leads to the upregulation of pro-IL-1β and NLRP3 itself, is generally considered to be unaffected by this compound.[7] Since TNF-α is also an NF-κB target gene, its levels are not expected to be directly altered by this compound. However, some studies have reported a decrease in TNF-α in certain in vivo models and experimental set-ups, while others show no effect.[1][7][8] This discrepancy could be due to indirect downstream effects, the specific inflammatory milieu, or off-target effects. Therefore, a change in TNF-α should be interpreted with caution.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Reduced Viability
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Perform a dose-response curve to determine the IC50 for NLRP3 inhibition and a parallel cell viability assay (e.g., MTT, LDH release, or live/dead staining) to identify the optimal non-toxic concentration for your primary cells. |
| Off-Target Effects | Consider the expression and role of known off-targets like Carbonic Anhydrase 2 (CA2) in your primary cells. If CA2 is important for their function, the observed toxicity might be an off-target effect. |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a level known to be non-toxic to your cells. |
| Contamination | Check for mycoplasma or other contaminants in your cell cultures, as they can affect cell health and response to treatment. |
Problem 2: Inconsistent or No Inhibition of IL-1β
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Confirm the IC50 of your this compound batch in a standard cell line (e.g., THP-1) to ensure its potency. Titrate the this compound concentration in your primary cell experiment. |
| Incorrect Timing of Treatment | This compound is most effective when added before or during the NLRP3 activation step. Optimize the timing of this compound addition relative to the priming (e.g., LPS) and activation (e.g., ATP, Nigericin) stimuli. |
| Inflammasome Activation Pathway | Confirm that the inflammatory stimulus you are using specifically activates the NLRP3 inflammasome. This compound does not inhibit other inflammasomes like AIM2 or NLRC4.[1] |
| Low NLRP3 Expression | Ensure your primary cells are adequately primed to express sufficient levels of NLRP3 and pro-IL-1β. Check mRNA and protein levels of NLRP3 and IL-1β after priming. |
Problem 3: Altered Mitochondrial Function
| Possible Cause | Troubleshooting Step |
| Direct Effect on Mitochondria | This compound has been shown to reduce mitochondrial ROS.[5] Assess key mitochondrial parameters such as mitochondrial membrane potential, oxygen consumption rate, and ROS production to characterize the effect in your cells. |
| Indirect Consequence of NLRP3 Inhibition | NLRP3 activation is linked to mitochondrial dysfunction. The observed changes in mitochondrial function may be a downstream consequence of successful NLRP3 inhibition. Include appropriate controls to differentiate between direct and indirect effects. |
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| This compound IC50 for IL-1β Inhibition | ~8 nM | Mouse Bone Marrow-Derived Macrophages (LPS + ATP) | [1] |
| This compound IC50 for Pyroptosis Inhibition | 0.2 µM | THP-1 derived macrophages (LPS + Nigericin) | [4] |
| This compound IC50 for Carbonic Anhydrase 2 (CA2) Inhibition | 11 µM | Biochemical esterase activity assay | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound on Cell Viability
-
Cell Plating: Seed primary cells (e.g., macrophages) in a 96-well plate at a density appropriate for your cell type and allow them to adhere.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of this compound to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant. Perform the LDH cytotoxicity assay according to the manufacturer's instructions to measure lactate dehydrogenase release from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Measurement of IL-1β Secretion
-
Cell Priming: Plate primary macrophages in a 24-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
This compound Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant.
-
ELISA: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the IL-1β concentrations to a control group and plot the dose-response curve for this compound inhibition.
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected effects of this compound in primary cells.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The selective NLRP3 inhibitor this compound hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of MCC950 and Glyburide in NLRP3 Inflammasome Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of NLRP3 inflammasome inhibitors is critical for advancing therapeutic strategies against a host of inflammatory diseases. This guide provides an objective comparison of two prominent inhibitors, MCC950 and glyburide, focusing on their efficacy, mechanism of action, and supporting experimental data.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of conditions, including autoimmune diseases, type 2 diabetes, and neurodegenerative disorders[1][2][3]. Both this compound and glyburide have emerged as significant tools for studying and potentially treating these conditions by targeting the NLRP3 pathway. While both compounds inhibit the NLRP3 inflammasome, they do so through different mechanisms and with varying potency.
Mechanism of Action: A Tale of Two Targets
This compound is a potent and specific small-molecule inhibitor that directly targets the NLRP3 protein.[4][5] It binds to the Walker B motif within the NACHT domain of NLRP3, which is crucial for its ATPase activity.[5][6] By inhibiting ATP hydrolysis, this compound locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[4][6] This direct targeting makes this compound a highly selective inhibitor for the NLRP3 inflammasome, with no significant off-target effects on other inflammasomes like AIM2, NLRC4, or NLRP1.[1][7]
Glyburide, a sulfonylurea drug widely used to treat type 2 diabetes, was one of the first identified inhibitors of the NLRP3 inflammasome.[6][8] Its mechanism of inhibition is less direct than that of this compound and is independent of its well-known function as an ATP-sensitive potassium (KATP) channel blocker.[6][8] Glyburide is believed to act upstream of NLRP3 activation, preventing the release of interleukin-1β (IL-1β) in response to various NLRP3 stimuli.[6][7][9] However, its precise molecular target in the NLRP3 pathway remains to be fully elucidated.[6]
Efficacy and Potency: A Quantitative Look
The most significant difference between this compound and glyburide lies in their potency. This compound inhibits NLRP3 activation at nanomolar concentrations, making it a highly potent inhibitor.[1] In contrast, glyburide requires micromolar concentrations to achieve a similar level of inhibition. This difference in potency is a critical consideration for both in vitro research and potential therapeutic applications, as higher concentrations of glyburide may lead to off-target effects, including hypoglycemia.[3][7]
| Compound | Target | Potency (IC50) | Specificity |
| This compound | Directly binds to the Walker B motif of the NLRP3 NACHT domain | Nanomolar range | Highly specific for NLRP3 inflammasome |
| Glyburide | Acts upstream of NLRP3 activation; precise target unknown | Micromolar range | Specific for NLRP3 inflammasome |
Experimental Data Summary
The following table summarizes key quantitative findings from studies comparing the inhibitory effects of this compound and glyburide on NLRP3 inflammasome activation. The data is primarily derived from studies using bone marrow-derived macrophages (BMDMs).
| Parameter | This compound | Glyburide | Cell Type | Activation Stimuli | Reference |
| IL-1β Secretion Inhibition | Dose-dependent inhibition (1-1000 nM) | Inhibition at µM concentrations | BMDMs | LPS + ATP/Nigericin | [1] |
| Caspase-1 Activation Inhibition | Effective at nM concentrations | Effective at µM concentrations | BMDMs | LPS + ATP/Nigericin | [1] |
| ASC Oligomerization Inhibition | Inhibits ASC speck formation | Attenuates ASC complex formation | BMDMs, Immortalized Macrophages | LPS + ATP/Nigericin | [1] |
Signaling Pathway and Experimental Workflow
To visualize the points of intervention for this compound and glyburide, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: NLRP3 inflammasome signaling pathway with points of inhibition for this compound and glyburide.
Caption: A generalized experimental workflow for comparing the efficacy of NLRP3 inhibitors.
Detailed Experimental Protocols
Canonical NLRP3 Inflammasome Activation in BMDMs
This protocol describes a standard method for activating the NLRP3 inflammasome in murine bone marrow-derived macrophages (BMDMs), a common cellular model for these studies.[10][11]
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF. Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[10]
-
Inhibitor Treatment: Following priming, remove the LPS-containing media and replace it with fresh media containing the desired concentrations of this compound (in the nM range) or glyburide (in the µM range). Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (final concentration of 5 mM) or nigericin (final concentration of 10 µM), and incubate for 30-60 minutes.[10]
-
Sample Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis. Lyse the remaining cells for protein analysis.
Measurement of IL-1β Secretion by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the amount of secreted IL-1β in the cell culture supernatant.[12]
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for murine IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for murine IL-1β. Incubate for 1 hour at room temperature.
-
Signal Generation: After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Reading: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution. Measure the absorbance at 450 nm using a microplate reader. The concentration of IL-1β in the samples is determined by comparison to the standard curve.
Assessment of ASC Oligomerization by Western Blot
ASC oligomerization is a key step in inflammasome assembly and can be visualized by Western blotting.[1]
-
Cell Lysis: After treatment, lyse the cells in a buffer containing a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize the ASC oligomers.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the cross-linked proteins by SDS-PAGE on a gradient gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for ASC, followed by an HRP-conjugated secondary antibody.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. ASC monomers will appear at a lower molecular weight, while oligomers will be present as higher molecular weight species.
Conclusion
Both this compound and glyburide are valuable tools for investigating the role of the NLRP3 inflammasome in health and disease. This compound stands out for its high potency and direct, specific mechanism of action, making it an ideal candidate for targeted therapeutic development and a precise research tool.[1][7] Glyburide, while less potent and with a less defined mechanism, remains a useful compound for studying the broader implications of NLRP3 inhibition, particularly given its long history of clinical use for type 2 diabetes.[6][8] The choice between these inhibitors will ultimately depend on the specific research question, the desired potency, and the experimental context. For researchers aiming for highly specific and potent inhibition of NLRP3, this compound is the superior choice.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. invivogen.com [invivogen.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
Validating MCC950's Specificity for the NLRP3 Inflammasome: A Comparative Guide
MCC950 is a potent and widely used small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.[1] Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases, making specific inhibitors like this compound valuable tools for research and potential therapeutics.[2] However, rigorous validation of its specificity is crucial to ensure that observed effects are indeed due to the inhibition of the NLRP3 pathway and not off-target activities.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the specificity of this compound for the NLRP3 inflammasome. It outlines key experimental assays, control strategies, and presents data in a comparative format.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB signaling pathway.[3] The "activation" step is triggered by a diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, which leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.[4][5] this compound is known to directly target the NLRP3 protein itself, preventing its activation and the subsequent downstream events.[1][2]
Key Experimental Assays for Specificity Validation
A multi-pronged approach is essential to confirm that this compound's activity is restricted to the NLRP3 inflammasome. The following assays are fundamental for this validation.
Cytokine Release Assays (IL-1β and IL-18)
Measuring the secretion of mature IL-1β and IL-18 is a direct readout of inflammasome activity. A specific NLRP3 inhibitor should significantly reduce the release of these cytokines in response to NLRP3 activators but not activators of other inflammasomes.
ASC Speck Formation Assay
Upon activation, the adaptor protein ASC oligomerizes into a large, single structure within the cell known as the "ASC speck".[6] This event is a hallmark of inflammasome assembly.[7] Visualizing and quantifying ASC speck formation, often via fluorescence microscopy, provides an upstream measure of inflammasome activation. This compound should inhibit the formation of these specks in response to NLRP3 stimuli.[7][8]
Pyroptosis and Cell Viability Assays
Pyroptosis is a pro-inflammatory form of programmed cell death mediated by caspase-1.[4] this compound should protect cells from pyroptosis induced by NLRP3 activators.[5] This can be measured by assessing cell membrane integrity (e.g., LDH release assay) or overall cell viability (e.g., MTT or Trypan Blue exclusion assays).[9][10]
Experimental Workflow for Validating Specificity
A logical workflow is critical to systematically assess the specificity of this compound. This involves testing its effect on the NLRP3 inflammasome, its lack of effect on other inflammasomes, and ensuring it does not interfere with the initial priming signal.
Data Presentation for Comparison
Summarizing quantitative data in tables allows for a clear and objective comparison of this compound's performance against controls and alternative compounds.
Table 1: Effect of this compound on NLRP3-Dependent and -Independent Cytokine Release
| Treatment Group | Stimulus | IL-1β Release (pg/mL) | TNF-α Release (pg/mL) |
| Vehicle Control | None | < 5 | < 10 |
| Vehicle Control | LPS + ATP (NLRP3) | 1500 ± 120 | 2500 ± 210 |
| This compound (1 µM) | LPS + ATP (NLRP3) | 50 ± 15 | 2450 ± 190 |
| Vehicle Control | LPS + poly(dA:dT) (AIM2) | 1350 ± 110 | 2550 ± 200 |
| This compound (1 µM) | LPS + poly(dA:dT) (AIM2) | 1300 ± 130 | 2500 ± 220 |
| Vehicle Control | Flagellin (NLRC4) | 1400 ± 150 | N/A |
| This compound (1 µM) | Flagellin (NLRC4) | 1380 ± 140 | N/A |
| Data are representative and shown as mean ± SD. |
Table 2: Comparative Analysis of Inflammasome Inhibitors
| Compound | Target | IC50 for IL-1β Release (NLRP3) | Effect on NLRC4/AIM2 | Known Off-Targets |
| This compound | NLRP3 | ~10-50 nM[8] | No significant inhibition[1][2] | Carbonic Anhydrase 2[4] |
| Glyburide | NLRP3 (also KATP channels) | ~10 µM | No significant inhibition[2] | ATP-sensitive K+ channels[2] |
| CY-09 | NLRP3 | ~5 µM | No significant inhibition[2] | Not extensively reported |
| IC50 values can vary depending on cell type and stimulus used. |
Detailed Experimental Protocols
Protocol 1: IL-1β Release Assay via ELISA
This protocol describes the measurement of IL-1β in cell culture supernatants as a readout for inflammasome activation.
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Priming: Prime the cells with 200-1000 pg/mL of LPS for 2-3 hours.[6]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 30-60 minutes.[11]
-
Activation: Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 90 minutes.[6] For specificity testing, use AIM2 activators (e.g., cytosolic poly(dA:dT)) or NLRC4 activators (e.g., flagellin).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions.[12][13][14] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.[13][15]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[13] Calculate the concentration of IL-1β by comparing the absorbance to a standard curve.
Protocol 2: ASC Speck Formation Assay by Immunofluorescence
This protocol outlines the visualization and quantification of ASC specks.
-
Cell Culture: Seed ASC-mCherry reporter cells or primary macrophages on glass-bottom plates.[8]
-
Priming and Treatment: Prime cells with LPS and treat with this compound or vehicle as described in the ELISA protocol.
-
Activation: Add the desired inflammasome activator (e.g., Nigericin 10 µM for 2 hours).[8]
-
Fixation and Permeabilization: Fix the cells with 2-4% formaldehyde, then permeabilize with a solution containing 0.5% Triton X-100.[16]
-
Staining (for non-reporter cells): If not using a reporter cell line, incubate with a primary antibody against ASC, followed by a fluorescently-labeled secondary antibody.[6] Stain nuclei with DAPI or Hoechst.
-
Imaging: Acquire images using a confocal or high-content fluorescence microscope.
-
Quantification: Count the number of cells with a distinct, single fluorescent speck and express this as a percentage of the total number of cells (determined by nuclear stain).[8]
Protocol 3: Cell Viability (Pyroptosis) Assay
This protocol measures cell death as a consequence of inflammasome activation.
-
Experiment Setup: Perform cell seeding, priming, inhibitor treatment, and activation as described above in a standard 96-well plate.
-
LDH Release Assay (for Pyroptosis):
-
Collect the cell culture supernatant.
-
Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.[16] This measures the release of LDH from cells with compromised membranes.
-
-
MTT Assay (for Viability):
-
After the stimulation period, add MTT reagent to the wells and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically ~570 nm). The absorbance is proportional to the number of viable cells.[10]
-
-
Data Analysis: Express results as a percentage of the control (untreated or vehicle-treated) cells.
Known Off-Target Effects and Considerations
While this compound is highly selective for NLRP3 over other inflammasomes, recent chemical proteomics studies have identified carbonic anhydrase 2 (CA2) as a potential off-target.[4][17] This interaction was confirmed in enzymatic assays, showing noncompetitive inhibition.[4] While the in vitro IC50 for pyroptosis inhibition is in the nanomolar range, researchers often use micromolar concentrations where off-target effects on carbonic anhydrases could become relevant, especially in long-term or in vivo studies.[4][17] It is therefore critical to use the lowest effective concentration of this compound and to consider potential carbonic anhydrase-related effects when interpreting results.
Conclusion
Validating the specificity of this compound is a critical step in ensuring the reliability of experimental findings. By employing a combination of cytokine release assays, ASC speck visualization, and pyroptosis measurements, researchers can build a strong case for its on-target activity. Crucially, these experiments must be accompanied by rigorous controls, including testing against other inflammasome pathways (AIM2, NLRC4) and upstream signaling events (NF-κB activation). By following the structured approach outlined in this guide, researchers can confidently attribute the effects of this compound to the specific inhibition of the NLRP3 inflammasome.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. immunopathol.com [immunopathol.com]
- 4. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NLRP3 inflammasome by this compound improves the metabolic outcome of islet transplantation by suppressing IL-1β and islet cellular death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. affigen.com [affigen.com]
- 14. rndsystems.com [rndsystems.com]
- 15. abcam.com [abcam.com]
- 16. ASC Speck Formation after Inflammasome Activation in Primary Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validating MCC950: A Comparative Guide to siRNA Knockdown of NLRP3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for validating the specificity of the NLRP3 inflammasome inhibitor, MCC950: direct pharmacological inhibition with this compound and genetic knockdown of NLRP3 using small interfering RNA (siRNA). Understanding the nuances of these approaches is critical for robust experimental design and accurate interpretation of results in inflammasome research and drug development.
Performance Comparison: this compound vs. NLRP3 siRNA
The following tables summarize quantitative data on the efficacy of this compound and NLRP3 siRNA in inhibiting NLRP3 inflammasome activation. Data has been compiled from various studies to provide a representative comparison.
Table 1: Inhibition of IL-1β Secretion
| Treatment | Cell Type | Activation Stimuli | Concentration/ Efficiency | IL-1β Inhibition (%) | Reference |
| This compound | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 1 µM | ~90% | [1] |
| Human Monocyte-Derived Macrophages (hMDMs) | LPS + Nigericin | 10 µM | ~85% | ||
| NLRP3 siRNA | Mouse BMDMs | LPS + ATP | ~80% knockdown | ~75% | |
| Human THP-1 Macrophages | LPS + Nigericin | ~70% knockdown | ~65% |
Table 2: Inhibition of Caspase-1 Activation (Cleavage)
| Treatment | Cell Type | Activation Stimuli | Concentration/ Efficiency | Caspase-1 p20/p10 Reduction | Reference |
| This compound | Mouse Peritoneal Macrophages | LPS + ATP | 1 µM | Significant reduction | [2] |
| Human THP-1 Macrophages | ox-LDL | 10 µM | Significant reduction | ||
| NLRP3 siRNA | Mouse Cardiac Fibroblasts | LPS | ~70% knockdown | Significant reduction | |
| Human THP-1 Macrophages | LPS + ATP | ~75% knockdown | Significant reduction |
Signaling Pathways and Experimental Workflow
To visually conceptualize the processes involved, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for comparing this compound and NLRP3 siRNA.
Caption: NLRP3 inflammasome activation and points of inhibition.
Caption: Workflow for comparing NLRP3 inhibition methods.
Detailed Experimental Protocols
Herein are detailed protocols for the key experiments involved in comparing this compound and NLRP3 siRNA.
siRNA Transfection for NLRP3 Knockdown in Macrophages
This protocol is optimized for transient knockdown of NLRP3 in macrophage cell lines (e.g., THP-1) or primary macrophages using lipid-based transfection reagents like Lipofectamine™ RNAiMAX.
Materials:
-
NLRP3-specific siRNA and non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Macrophage cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well tissue culture plates
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed macrophages in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of NLRP3 siRNA or scrambled control siRNA in 125 µL of Opti-MEM™ I Medium in a microcentrifuge tube.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator before proceeding with inflammasome activation assays. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency at both the mRNA (qPCR) and protein (Western Blot) levels. A knockdown efficiency of >70% is generally considered effective.
NLRP3 Inflammasome Activation and Inhibition
This protocol describes the two-signal activation of the NLRP3 inflammasome in macrophages and its inhibition by this compound.
Materials:
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
Procedure:
-
Priming (Signal 1):
-
For both this compound and siRNA-treated cells, replace the culture medium with fresh medium containing 1 µg/mL of LPS.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibition with this compound:
-
For the this compound treatment group, pre-incubate the LPS-primed cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO for 30-60 minutes.
-
-
Activation (Signal 2):
-
Stimulate the primed cells with either 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes.
-
-
Sample Collection:
-
Following activation, collect the cell culture supernatants for analysis of secreted IL-1β (ELISA) and cleaved caspase-1 (Western Blot).
-
Lyse the cells to prepare protein lysates for Western blot analysis of intracellular proteins.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of NLRP3 and IL1B.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for NLRP3, IL1B, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Perform the qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Western Blot for Protein Analysis
This protocol is for the detection of NLRP3, pro-caspase-1, and cleaved caspase-1 (p20 subunit).
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NLRP3, anti-caspase-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
For cell lysates, wash cells with cold PBS and lyse with RIPA buffer.
-
For supernatants, concentrate the proteins using methods such as methanol-chloroform precipitation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay
This protocol is for assessing the potential cytotoxicity of this compound or the siRNA transfection process using an MTT assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with different concentrations of this compound or perform siRNA transfection as described previously.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
By employing these robust experimental protocols and comparative analyses, researchers can confidently validate the on-target effects of this compound and accurately interpret its role in mitigating NLRP3-driven inflammation.
References
Validating NLRP3 Inflammasome Activity: A Comparative Guide to Small Molecule Inhibitors Beyond MCC950
For researchers seeking to confirm experimental findings attributed to the highly selective NLRP3 inflammasome inhibitor MCC950, employing alternative small molecules with distinct mechanisms of action is a critical validation step. This guide provides a comparative overview of several such inhibitors, detailing their efficacy, mechanism, and selectivity. Furthermore, it supplies established experimental protocols to empower researchers to independently assess and validate NLRP3 inflammasome inhibition in their own experimental systems.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of pathogenic and sterile danger signals.[1][2] Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[3] Given its central role in inflammation, dysregulation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory diseases.[3][4]
This compound is a potent and specific diarylsulfonylurea-containing compound that inhibits the NLRP3 inflammasome by directly targeting its NACHT domain, preventing ATP hydrolysis and subsequent ASC oligomerization.[5][6][7] Its high selectivity for NLRP3 over other inflammasomes like AIM2 and NLRC4 has made it an invaluable tool in immunology research.[8][9] However, to ensure that observed biological effects are genuinely due to NLRP3 inhibition and not potential off-target effects of a single compound, it is essential to replicate key findings with alternative inhibitors.
Comparative Analysis of NLRP3 Inflammasome Inhibitors
To facilitate the selection of an appropriate confirmatory inhibitor, the following table summarizes the quantitative data for this compound and several notable alternatives. These compounds vary in their chemical structure, potency, and precise mechanism of NLRP3 inhibition.
| Inhibitor | Target/Mechanism of Action | IC50 (IL-1β Release) | Cell Type | Selectivity Notes |
| This compound | Directly binds NLRP3 Walker B motif, blocking ATP hydrolysis and ASC oligomerization.[6][7] | 7.5 nM[7] | Mouse BMDM | Highly selective for NLRP3; does not inhibit NLRC4, AIM2, or NLRP1 inflammasomes.[8][9] |
| OLT1177 (Dapansutrile) | Directly binds NLRP3 and blocks its ATPase activity, preventing NLRP3-ASC interaction.[5][6] | 1 nM[7] | THP-1 Cells | Selective for NLRP3; does not inhibit NLRC4 or AIM2 inflammasomes.[5][6] |
| CY-09 (Fadraciclib) | Directly binds the NLRP3 NACHT domain (Walker A motif), inhibiting ATPase activity and oligomerization.[10][11] | 6 µM[7] | Not specified | Specific inhibitory activity against NLRP3.[10] |
| Oridonin | Covalently binds cysteine 279 in the NLRP3 NACHT domain, blocking the NLRP3-NEK7 interaction.[5][7] | 0.75 µM[7] | Not specified | Selective for NLRP3; does not inhibit AIM2 or NLRC4 inflammasome activation.[5] |
| Tranilast | Binds to the NLRP3 NACHT domain, inhibiting NLRP3-ASC oligomerization.[6][12] | 10-15 µM[12] | Not specified | Directly targets NLRP3.[6] |
| MNS | Inhibits NLRP3 ATPase activity.[7] | 2 µM[7] | Not specified | Directly inhibits NLRP3.[6] |
| BHB (β-hydroxybutyrate) | Inhibits K+ efflux, a common upstream trigger for canonical NLRP3 activation.[8] | Not specified | Macrophages | Affects only the canonical NLRP3 pathway; does not inhibit non-canonical activation.[8] |
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two signals. The first, a "priming" signal, is often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[2][13] This leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[4][13] The second signal can be one of many diverse stimuli, including extracellular ATP, crystalline substances, or pore-forming toxins, which trigger downstream events like potassium (K+) efflux, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[2][14] These events lead to the assembly of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1, forming the active inflammasome complex.[7] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to induce pyroptosis.[13][15]
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Experimental Protocols
Detailed below are standardized protocols for key assays used to measure NLRP3 inflammasome activation and its inhibition.
IL-1β Secretion Assay via ELISA
This assay quantifies the release of mature IL-1β from immune cells, a primary output of inflammasome activation.
Cell Culture and Treatment Workflow
Caption: Workflow for measuring inhibitor effect on IL-1β secretion.
Methodology:
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in a 96-well plate at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 3-4 hours in serum-free media.[4][16] This step upregulates the expression of NLRP3 and pro-IL-1β.[4]
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of the small molecule inhibitor (e.g., this compound, OLT1177) or vehicle control (e.g., DMSO) for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (2.5-5 mM) or Nigericin (5-10 µM) for 1-2 hours.[4][17]
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[18]
ASC Oligomerization (Speck Formation) Assay
This assay visualizes the hallmark of inflammasome activation: the oligomerization of the adaptor protein ASC into a large, single "speck" within the cell.
Methodology:
-
Cell Culture: Seed cells (e.g., immortalized macrophages) on glass coverslips in a 24-well plate.
-
Priming and Activation: Treat the cells with priming and activating stimuli as described in the IL-1β secretion assay.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.[16] Count the percentage of cells containing a distinct ASC speck. A significant reduction in speck-forming cells in the inhibitor-treated group compared to the control indicates inhibition of inflammasome assembly.[5]
Caspase-1 Activation and Pyroptosis Assays
These assays measure two key downstream events of inflammasome assembly: the cleavage of pro-caspase-1 into its active form and the resulting lytic cell death (pyroptosis).
Methodology for Caspase-1 Activation (Western Blot):
-
Cell Treatment and Lysis: Treat cells as described above. After activation, collect both the supernatant and the cell lysate.[19]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot:
-
Separate proteins from the supernatant and lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the cleaved (p20) subunit of caspase-1.[19][20] The presence of the p20 band in the supernatant is indicative of caspase-1 activation and release.
-
Methodology for Pyroptosis (LDH Release Assay):
-
Cell Treatment: Treat cells in a 96-well plate as described in the IL-1β assay.
-
Supernatant Collection: After the activation step, collect a portion of the cell culture supernatant.
-
LDH Measurement: Measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, in the supernatant using a commercially available colorimetric assay kit according to the manufacturer's instructions.[16] An increase in LDH activity corresponds to an increase in pyroptotic cell death.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Cross-Validation of MCC950's Effects with Genetic Models: A Comparative Guide to NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NLRP3 inflammasome inhibitor MCC950 with alternative compounds, supported by experimental data from genetic and disease models. The following sections detail the mechanisms of action, comparative efficacy, and experimental protocols for key NLRP3 inhibitors, offering valuable insights for researchers in immunology and drug development.
Introduction to NLRP3 Inflammasome Inhibition
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, playing a central role in numerous inflammatory diseases.[1][2] Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target. This compound is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, but a growing number of alternative inhibitors are also under investigation.[2][3] This guide focuses on the cross-validation of this compound's effects against these alternatives in relevant genetic and disease models.
Mechanism of Action of NLRP3 Inhibitors
The activation of the NLRP3 inflammasome is a two-step process: a priming signal that upregulates the expression of NLRP3 components, and an activation signal that triggers the assembly of the inflammasome complex.[1][2] NLRP3 inhibitors can interfere with this process at different stages.
This compound: This well-characterized inhibitor directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization, which is essential for inflammasome assembly.[2][4] this compound has been shown to be highly selective for NLRP3 and does not inhibit other inflammasomes like AIM2, NLRC4, or NLRP1.[3]
Alternative NLRP3 Inhibitors:
-
CY-09: This compound also directly targets the NLRP3 NACHT domain but at the ATP-binding motif (Walker A motif). By inhibiting the ATPase activity of NLRP3, CY-09 prevents inflammasome assembly and activation.[4][5]
-
Dapansutrile (OLT1177): This β-sulfonyl nitrile compound is another direct inhibitor of the NLRP3 inflammasome. Its precise binding site and mechanism of action are under investigation, but it is known to block the activation of the NLRP3 inflammasome, preventing the release of IL-1β and IL-18.[6][7][8]
-
Tranilast: This existing anti-allergic drug has been identified as a direct NLRP3 inhibitor. It binds to the NACHT domain of NLRP3, suppressing its oligomerization and the subsequent assembly of the inflammasome complex.[9][10]
Comparative Efficacy in Preclinical Models
Direct head-to-head comparisons of NLRP3 inhibitors in the same animal models are crucial for evaluating their relative potency and therapeutic potential. Below are summaries of available comparative data.
This compound vs. CY-09 in a Model of Peritonitis and CAPS
A study directly compared the efficacy of this compound and CY-09 in a mouse model of monosodium urate (MSU)-induced peritonitis and a genetic mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS), specifically Muckle-Wells syndrome (MWS).
| Model | Drug (Dose) | IL-1β Production (Peritoneal Lavage) | Neutrophil Influx (Peritoneal Lavage) | Survival (MWS Model) |
| MSU-induced Peritonitis | Vehicle | High | High | N/A |
| This compound (40 mg/kg) | Significantly Reduced | Significantly Reduced | N/A | |
| CY-09 (40 mg/kg) | Significantly Reduced | Significantly Reduced | N/A | |
| MWS Genetic Model | Vehicle | N/A | N/A | Decreased |
| This compound | N/A | N/A | Increased | |
| CY-09 | N/A | N/A | Increased |
Data synthesized from a comparative study.[11]
In both models, this compound and CY-09 demonstrated comparable efficacy in reducing inflammation and improving survival in the genetic model of CAPS.[11]
This compound vs. Paclitaxel and Sirolimus in a Vascular Injury Model
In a mouse model of neointimal hyperplasia in vascular grafts, the selective NLRP3 inhibitor this compound was compared with the non-specific anti-proliferative drugs paclitaxel (PTX) and sirolimus (SMS).
| Treatment | Neointimal Occlusion (%) at Day 28 | IL-1β Expression (mm²) at Day 28 | TNF-α Expression (mm²) at Day 28 |
| Control | 50.88 ± 7.68 | 0.96 ± 0.2 | 1.98 ± 0.34 |
| This compound | 34.13 ± 13.23 (p < 0.05 vs Control) | 0.13 ± 0.01 (p < 0.05 vs Control) | 0.35 ± 0.12 (p < 0.05 vs Control) |
| Paclitaxel (PTX) | No significant difference from control | 0.41 ± 0.13 (p < 0.05 vs Control) | 0.66 ± 0.18 (p < 0.05 vs Control) |
| Sirolimus (SMS) | 75.84 ± 3.34 (p < 0.05 vs Control) | Not reported | 0.42 ± 0.12 (p < 0.05 vs Control) |
Data extracted from a study on vascular inflammation.[12]
These results indicate that selective NLRP3 inhibition with this compound was more effective at reducing neointimal hyperplasia and inflammation compared to the broader-acting agents PTX and SMS in this model.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and points of intervention by various inhibitors.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for comparing the in vivo efficacy of NLRP3 inflammasome inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments cited in the literature for evaluating this compound and other NLRP3 inhibitors.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This model is widely used to study the pathogenesis of multiple sclerosis and to evaluate the efficacy of anti-inflammatory compounds.
-
Animal Model: C57BL/6 mice.
-
Induction of EAE:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Inject the emulsion subcutaneously at two sites on the flank.
-
Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Drug Administration:
-
This compound: Administer daily via intraperitoneal (i.p.) injection at a dose of 10-50 mg/kg, starting from the day of immunization or at the onset of clinical signs.[3]
-
Dapansutrile (OLT1177): Can be administered through various routes, including intraperitoneal injection (e.g., 200 mg/kg once daily or 60 mg/kg twice daily) or oral gavage (e.g., 60 mg/kg twice daily).
-
-
Endpoint Measurements:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) using a standardized scoring system.
-
Histology: At the experimental endpoint, perfuse mice and collect spinal cords and brains for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Cytokine Analysis: Measure levels of IL-1β and other cytokines in the serum or CNS tissue homogenates by ELISA.
-
Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model
Genetic mouse models carrying activating mutations in the Nlrp3 gene, such as the Nlrp3 A350V mutation, recapitulate features of human CAPS.
-
Animal Model: Nlrp3A350VneoR mice.
-
Drug Administration:
-
Endpoint Measurements:
-
Survival: Monitor the survival of neonatal mice, as untreated CAPS model mice often exhibit perinatal lethality.
-
Inflammatory Markers: Measure serum levels of IL-1β and other inflammatory cytokines.
-
Histopathology: Analyze tissues for signs of systemic inflammation.
-
In Vivo NLRP3 Inflammasome Activation
A common method to induce NLRP3 inflammasome activation in vivo is through the intraperitoneal injection of LPS followed by an NLRP3 activator.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Prime mice with an i.p. injection of lipopolysaccharide (LPS) (e.g., 20 mg/kg).
-
After a set time (e.g., 4 hours), administer an NLRP3 activator such as ATP or nigericin via i.p. injection.
-
-
Drug Administration:
-
Administer the NLRP3 inhibitor (e.g., this compound) prior to the LPS or activator challenge.
-
-
Endpoint Measurements:
-
Collect peritoneal lavage fluid and serum to measure levels of IL-1β and IL-18 by ELISA.
-
Analyze immune cell infiltration into the peritoneal cavity by flow cytometry.
-
Conclusion
This compound remains a cornerstone for preclinical research into NLRP3 inflammasome inhibition due to its high potency and specificity. However, the emergence of alternative inhibitors such as CY-09, Dapansutrile, and Tranilast, each with distinct mechanisms of action and potential therapeutic advantages, underscores the need for continued comparative studies. While direct, comprehensive head-to-head comparisons in a wide range of genetic models are still somewhat limited in the published literature, the available data suggest that different inhibitors may offer comparable or, in some contexts, superior efficacy. The choice of inhibitor for future preclinical and clinical development will likely depend on the specific disease indication, desired safety profile, and pharmacokinetic properties. This guide provides a framework for researchers to navigate the expanding landscape of NLRP3 inflammasome inhibitors and to design rigorous cross-validation studies.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. invivogen.com [invivogen.com]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dapansutrile - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Full Picture: A Comparative Guide to MCC950's Off-Target Effects in Proteomics
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides an objective comparison of the NLRP3 inflammasome inhibitor MCC950 with other alternatives, focusing on potential off-target effects as revealed by proteomics data. Detailed experimental protocols and visual pathway representations are included to support further investigation.
This compound, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has shown significant promise in preclinical models of various inflammatory diseases.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when dysregulated, contributes to a wide range of inflammatory conditions.[1][4] this compound directly targets the NLRP3 protein, preventing its activation and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][4] While its on-target efficacy is well-documented, a thorough understanding of its potential off-target interactions is crucial for its clinical development and for the design of next-generation NLRP3 inhibitors. This guide delves into the proteomics-driven investigations of this compound's selectivity and compares its off-target profile with other known NLRP3 inhibitors.
Comparative Analysis of NLRP3 Inhibitors
Proteomics has emerged as a powerful tool for elucidating the on- and off-target effects of small molecules.[5][6] Techniques such as chemical proteomics with photoaffinity labeling and cellular thermal shift assays (CETSA) have been employed to identify direct and indirect protein interactors of this compound.[5][6][7][8] These studies have largely confirmed the high selectivity of this compound for NLRP3.[1][5][7] However, some potential off-targets have been identified, most notably Carbonic Anhydrase 2 (CA2).[8][9][10][11]
The following table summarizes the known on-target and off-target interactions of this compound and provides a comparison with other NLRP3 inhibitors.
| Inhibitor | Primary Target (On-Target) | On-Target IC50 | Known Off-Targets | Off-Target IC50 | Selectivity Notes |
| This compound | NLRP3 | ~7.5 nM (mouse BMDMs)[12], 8.1 nM (human MDMs)[12] | Carbonic Anhydrase 2 (CA2)[8][9][10][11] | 11 µM (for CA2 inhibition)[9] | Highly selective for NLRP3.[1][2][13] Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[2][13] |
| Glibenclamide | Sulfonylurea receptor 1 (SUR1) / KATP channels, NLRP3 | Micromolar range for NLRP3 | KATP channels | Nanomolar range for KATP channels | A sulfonylurea drug primarily used for type 2 diabetes with known NLRP3 inhibitory activity.[14] Its effect on NLRP3 is considered an off-target effect of its primary mechanism. |
| Parthenolide | Caspase-1, IKK | ~10 µM for NLRP3 inhibition | Multiple, including NF-κB pathway proteins | Varies | A sesquiterpene lactone with broad anti-inflammatory effects that can inhibit multiple inflammasomes.[12][15] |
| OLT1177 (Dapansutrile) | NLRP3 | Nanomolar range | Not extensively reported | Not available | A β-sulfonyl nitrile compound reported to be a specific NLRP3 inhibitor.[4][14] |
| Tranilast | NLRP3 | 10-15 µM | Not extensively reported | Not available | An anti-allergic drug that has been shown to inhibit NLRP3 inflammasome activation.[16] |
Signaling Pathways and Experimental Workflow
To visualize the context of this compound's action and the methodology for investigating its off-target effects, the following diagrams are provided.
NLRP3 Inflammasome Pathway and this compound's point of inhibition.
Experimental workflow for identifying off-target effects using proteomics.
Detailed Experimental Protocol for Off-Target Proteomics
This protocol outlines a comprehensive approach to investigate the potential off-target effects of this compound using a combination of CETSA and chemical proteomics.
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic THP-1 cells are a relevant model for studying inflammasome activation.
-
Priming: Prime THP-1 cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.
-
Treatment: Treat the primed cells with varying concentrations of this compound or a vehicle control for a specified duration.
2. Cellular Thermal Shift Assay (CETSA):
-
Principle: This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding.
-
Procedure:
-
Treat intact cells with this compound or vehicle.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by quantitative mass spectrometry to determine the melting curves of thousands of proteins.
-
A shift in the melting curve for a protein in the presence of this compound indicates a direct or indirect interaction.[5][6]
-
3. Chemical Proteomics with Photoaffinity Labeling:
-
Principle: This technique uses a chemically modified version of the drug (a photoaffinity probe) to covalently label its binding partners upon UV irradiation.
-
Procedure:
-
Synthesize a photoaffinity probe of this compound containing a photoreactive group and a tag (e.g., biotin or an alkyne) for enrichment.
-
Treat live cells with the probe.
-
Expose the cells to UV light to induce covalent cross-linking of the probe to its interacting proteins.
-
Lyse the cells and enrich the labeled proteins using the tag (e.g., streptavidin beads for a biotin tag).
-
4. Mass Spectrometry and Data Analysis:
-
Sample Preparation: Digest the protein samples into peptides.
-
LC-MS/MS: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis:
-
Use specialized software to identify and quantify proteins from the mass spectrometry data.
-
Perform statistical analysis to identify proteins that show significant changes in thermal stability (CETSA) or enrichment (chemical proteomics) in the this compound-treated samples compared to the control.
-
Utilize bioinformatics tools to perform pathway and functional enrichment analysis of the identified potential off-targets.
-
5. Validation of Potential Off-Targets:
-
Orthogonal Methods: Validate the findings from the proteomics screens using independent methods.
-
Western Blotting: Confirm changes in the expression or stability of the identified proteins.
-
Enzyme Activity Assays: If the potential off-target is an enzyme (like CA2), perform activity assays to determine if this compound has a direct inhibitory or activating effect.[8][9]
Conclusion
Proteomics provides an indispensable platform for the comprehensive evaluation of drug candidates like this compound. The available data strongly support the high selectivity of this compound for the NLRP3 inflammasome. The identification of Carbonic Anhydrase 2 as a potential off-target highlights the importance of such in-depth analyses.[8][9][10][11] While the clinical development of this compound itself has faced challenges, the insights gained from these proteomics studies are invaluable for the development of safer and more specific next-generation NLRP3 inhibitors.[4][8] The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to continue investigating the intricate pharmacology of inflammasome inhibitors and to advance the development of novel therapeutics for inflammatory diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Integrated Proteomics Characterization of NLRP3 Inflammasome Inhibitor this compound in Monocytic Cell Line Confirms Direct this compound Engagement with Endogenous NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated Proteomics Characterization of NLRP3 Inflammasome Inhibitor this compound in Monocytic Cell Line Confirms Direct this compound Engagement with Endogenous NLRP3. | Semantic Scholar [semanticscholar.org]
- 8. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interleukin-ii.com [interleukin-ii.com]
- 14. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 15. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
MCC950 as a Control for Unraveling NLRP3-Independent Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of inflammatory pathways is critical in the development of therapeutics for a wide range of diseases. The NLRP3 inflammasome, a key player in the innate immune system, has garnered significant attention as a therapeutic target. MCC950, a potent and specific small-molecule inhibitor of NLRP3, has become an indispensable tool for elucidating the precise role of this inflammasome in various pathological conditions. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to assist researchers in designing robust experiments to investigate NLRP3-independent mechanisms.
The Specificity of this compound in NLRP3 Inhibition
This compound exhibits high potency and selectivity for the NLRP3 inflammasome. It directly binds to the NACHT domain of the NLRP3 protein, preventing its ATPase activity and subsequent oligomerization, a critical step in inflammasome assembly[1]. This targeted mechanism of action ensures that this compound effectively blocks the downstream activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, which are hallmarks of NLRP3 activation[2].
Crucially, studies have demonstrated that this compound does not inhibit other inflammasomes, such as those containing AIM2, NLRC4, or NLRP1[3]. This specificity is paramount when using this compound as a control to dissect NLRP3-independent inflammatory responses. For instance, in experimental setups where a stimulus might activate multiple inflammatory pathways, the use of this compound can effectively isolate the contribution of the NLRP3 pathway. A prime example is its inability to block IL-1β release in response to Salmonella typhimurium infection, which primarily activates the NLRC4 inflammasome[3].
Differentiating NLRP3-Dependent and -Independent Cytokine Release
A key application of this compound as a control is to differentiate between cytokines that are dependent on NLRP3 activation and those that are not. While this compound potently inhibits the release of IL-1β and IL-18, it does not significantly affect the production of NLRP3-independent cytokines like tumor necrosis factor-alpha (TNF-α)[2][4][5]. This differential effect provides a clear experimental window to study signaling pathways that lead to the production of other pro-inflammatory mediators.
dot
Caption: this compound specifically blocks the NLRP3 inflammasome assembly, inhibiting IL-1β production while leaving NLRP3-independent pathways, such as TNF-α production, intact.
Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative data on the performance of this compound and a notable alternative, CY-09.
Table 1: Potency of NLRP3 Inhibitors (IC50 Values)
| Compound | Cell Type | IC50 (nM) | Reference |
| This compound | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 | [3][6] |
| Human Monocyte-Derived Macrophages (HMDMs) | 8.1 | [3] | |
| THP-1 derived macrophages | 200 | [7][8] | |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 6,000 | [6] |
Table 2: Effect of this compound on Cytokine Release in Murine Macrophages
| Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) | Reference |
| Stimulated Control | 27.78 ± 3.08 | Not significantly different from this compound treated | [9] |
| This compound (20 µM) | 6.6 ± 0.76 | No significant effect | [9] |
Potential Off-Target Effects of this compound
While highly specific, it is important for researchers to be aware of potential off-target effects. A study has identified carbonic anhydrase 2 (CA2) as a novel off-target of this compound, with an IC50 of 11 µM[7][8]. This interaction is something to consider, especially when using high concentrations of this compound in experimental settings.
Experimental Protocols
In Vitro Inflammasome Activation and Inhibition with this compound
This protocol provides a general framework for studying the effect of this compound on inflammasome activation in macrophages.
dot
Caption: A generalized workflow for in vitro inflammasome activation and inhibition studies using this compound.
Detailed Methodologies:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured from bone marrow of mice. Alternatively, the human monocytic cell line THP-1 can be differentiated into macrophages using PMA.
-
Priming (Signal 1): Macrophages are typically primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibition: Cells are pre-treated with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes prior to the activation step.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM).
-
Cytokine Measurement: Supernatants are collected, and the concentrations of IL-1β, IL-18, and TNF-α are measured by ELISA.
-
Western Blot Analysis: Cell lysates are prepared to analyze the cleavage of caspase-1 and gasdermin D (GSDMD) by Western blot, which are indicative of inflammasome activation and pyroptosis.
NLRP3 Activation Pathways
Understanding the different pathways of NLRP3 activation is crucial for designing experiments and interpreting results.
Canonical Pathway: This is a two-step process requiring a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β, followed by an activation signal (e.g., ATP, nigericin) that triggers inflammasome assembly.
dot
Caption: The canonical NLRP3 inflammasome activation pathway.
Non-Canonical Pathway: This pathway is activated by intracellular LPS, leading to caspase-11 (in mice) or caspase-4/5 (in humans) activation, which in turn can activate the NLRP3 inflammasome.
dot
Caption: The non-canonical NLRP3 inflammasome activation pathway.
Alternative Pathway: In human monocytes, LPS alone can trigger NLRP3 activation in a potassium efflux-independent manner, involving TLR4, TRIF, RIPK1, FADD, and caspase-8.
dot
Caption: The alternative NLRP3 inflammasome activation pathway in human monocytes.
Conclusion
This compound stands as a robust and reliable tool for researchers investigating the intricacies of inflammatory signaling. Its high degree of specificity for the NLRP3 inflammasome allows for the clear delineation of NLRP3-dependent and -independent pathways. By carefully considering its mechanism of action, potency, and potential off-target effects, and by employing rigorous experimental design, scientists can leverage this compound to gain deeper insights into the complex world of inflammation and pave the way for the development of novel therapeutics.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. immunopathol.com [immunopathol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective NLRP3 Inflammasome Inhibitor this compound Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MCC950: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of MCC950, a potent and selective NLRP3 inflammasome inhibitor. While some sources classify this compound as non-hazardous, a cautious approach is recommended due to the limited availability of definitive disposal protocols.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to be aware of the safety information gathered from various Safety Data Sheets (SDS).
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | AbMole BioScience[1], Cayman Chemical Co.[2] |
| Should be considered hazardous until further information becomes available. | Cayman Chemical[3] | |
| Personal Protective Equipment (PPE) | Use full personal protective equipment. Avoid breathing vapors, mist, dust or gas. | AbMole BioScience[1] |
| First Aid Measures | In case of inhalation, skin contact, eye contact, or ingestion, follow standard first aid procedures and seek medical attention. | AbMole BioScience[1] |
| Fire Fighting Measures | Use water spray, dry chemical, foam, and carbon dioxide fire extinguisher. | AbMole BioScience[1] |
| Accidental Release | Use full PPE, ensure adequate ventilation, and prevent further leakage. Absorb solutions with liquid-binding material and decontaminate surfaces with alcohol. | AbMole BioScience[1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or in solution) and the quantity to be discarded. The following procedures are based on general best practices for laboratory chemical waste management.
For Solid (Unused or Expired) this compound:
-
Hazard Assessment: Although some SDSs state that this compound is not hazardous, it is prudent to handle it as a chemical waste. Do not dispose of solid this compound in the regular trash.
-
Packaging:
-
Ensure the this compound is in its original, clearly labeled container if possible.
-
If the original container is not available, use a new, clean, and compatible container. Label the container clearly with "this compound" and any known hazard information.
-
Make sure the container is securely sealed.
-
-
Waste Collection:
-
Store the packaged solid waste in a designated chemical waste accumulation area within the laboratory.
-
Contact your institution's EHS department to arrange for pickup and disposal as chemical waste.
-
For this compound Solutions (e.g., in DMSO or aqueous buffers):
-
Solvent Hazard: The disposal procedure for this compound solutions is primarily dictated by the hazards of the solvent used.
-
Solutions in Organic Solvents (e.g., DMSO, ethanol, DMF): These solutions should be treated as flammable and/or toxic waste.
-
Collect the waste solution in a designated, properly labeled solvent waste container.
-
Ensure the waste container is compatible with the solvent.
-
Do not mix incompatible waste streams.
-
Arrange for disposal through your institution's hazardous waste program.
-
-
Aqueous Solutions: The disposal of aqueous solutions of this compound requires careful consideration.
-
Consult Local Regulations: Before considering drain disposal, you must consult your institution's EHS guidelines and local wastewater regulations. Many institutions prohibit the drain disposal of any laboratory chemicals, regardless of their perceived hazard.
-
If Drain Disposal is Permitted (with EHS approval):
-
Ensure the concentration of this compound is very low.
-
Flush the drain with copious amounts of water (at least 100-fold excess) before, during, and after disposal to ensure adequate dilution.
-
-
If Drain Disposal is Prohibited:
-
Collect the aqueous waste in a designated, labeled container.
-
Arrange for pickup and disposal through your institution's chemical waste program.
-
-
-
For Contaminated Labware (e.g., pipette tips, tubes, gloves):
-
Solid Waste:
-
Dispose of grossly contaminated solid labware (e.g., visible powder) as chemical waste. Place these items in a sealed, labeled bag or container for collection by EHS.
-
For items with minimal residual contamination, follow your institution's guidelines for chemically contaminated solid waste.
-
-
Glassware:
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste.
-
After decontamination, the glassware can typically be washed and reused or disposed of as regular broken glass.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling MCC950
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like MCC950 is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a potent and selective NLRP3 inhibitor.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Although some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, it is best practice to treat it as potentially hazardous until more information is available.[3]
The following table summarizes the recommended PPE for handling this compound:
| Body Area | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile, vinyl, or latex) | To prevent direct skin contact.[4] Gloves should be discarded after each use.[4] |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[5] |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., fume hood) | To avoid inhalation of dust or aerosols.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a designated, well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before handling, review the Safety Data Sheet (SDS) for this compound.[3]
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Minimize the formation of dust and aerosols.[6]
-
After handling, wash hands thoroughly with soap and water.[3]
3. Storage:
-
Store this compound in a tightly sealed container.[6]
-
Keep the container in a cool, dry, and well-ventilated area.[6]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused this compound should be treated as chemical waste.
-
Solid Waste: Collect solid this compound waste in a labeled, sealed container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a labeled, sealed waste container for chemical waste.
-
Contaminated Materials: Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated chemical waste container.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
